LG 6-101
説明
特性
IUPAC Name |
1-[3-[2-methoxy-3-(2-methylpropylamino)propoxy]-4-methylthiophen-2-yl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3S.ClH/c1-16(2)12-23-13-19(25-4)14-26-21-17(3)15-27-22(21)20(24)11-10-18-8-6-5-7-9-18;/h5-9,15-16,19,23H,10-14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIZUFNQHYOWFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1OCC(CNCC(C)C)OC)C(=O)CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927826 | |
| Record name | 1-(3-{2-Methoxy-3-[(2-methylpropyl)amino]propoxy}-4-methylthiophen-2-yl)-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132798-26-6 | |
| Record name | LG 6-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132798266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-{2-Methoxy-3-[(2-methylpropyl)amino]propoxy}-4-methylthiophen-2-yl)-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LG 6-101
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG 6-101 is a novel antiarrhythmic agent structurally related to propafenone, a widely used Class 1c antiarrhythmic drug.[1][2] Preclinical studies have demonstrated its efficacy in various animal models of cardiac arrhythmia, suggesting a potent inhibitory effect on cardiac conduction. This technical guide synthesizes the available data on the mechanism of action of this compound, including its presumed primary pharmacological target, its effects in established experimental models, and detailed methodologies for the key experiments cited. While specific quantitative binding affinities and detailed electrophysiological parameters for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive overview based on existing research.
Core Mechanism of Action: Sodium Channel Blockade
This compound is classified as a Class 1 antiarrhythmic agent, indicating that its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[1] This action is characteristic of drugs that stabilize the myocardial membrane by reducing the fast inward sodium current (INa) during phase 0 of the cardiac action potential. By inhibiting this current, this compound is presumed to decrease the excitability of cardiac cells and slow the conduction velocity of the action potential.
The following diagram illustrates the general signaling pathway of a Class 1c antiarrhythmic drug, which is the proposed mechanism for this compound.
Preclinical Efficacy in Animal Models of Arrhythmia
The antiarrhythmic properties of this compound have been evaluated in several well-established animal models. These studies demonstrate its potential to suppress and prevent various types of cardiac arrhythmias.
Ouabain-Induced Arrhythmia in Guinea Pigs
This compound was shown to be significantly more effective than propafenone in delaying the onset of ventricular premature beats in ouabain-induced arrhythmias in guinea pigs.[1] Ouabain, a cardiac glycoside, induces arrhythmias by inhibiting the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and subsequent delayed afterdepolarizations.
Aconitine-Induced Arrhythmia in Rats
In a rat model of aconitine-induced arrhythmia, this compound demonstrated antiarrhythmic effects comparable to propafenone.[1] Notably, this compound provided significantly better protection against cardiac arrest than propafenone.[1] Aconitine induces arrhythmias by persistently activating sodium channels, leading to a sustained sodium influx and membrane depolarization.
Arrhythmia Induced by Coronary Artery Ligation in Rats
In a model of arrhythmia induced by the occlusion of the left descending coronary artery in rats, this compound exhibited antiarrhythmic effects as potent as those of propafenone.[1] Furthermore, this compound was the most effective among the tested compounds in reducing the size of the ischemic area.[1]
Quantitative Data Summary
| Arrhythmia Model | Animal Model | Parameter Measured | This compound Effect | Propafenone Effect | Reference |
| Ouabain-Induced Arrhythmia | Guinea Pig | Onset of Ventricular Premature Beats | Significantly more effective in delaying onset | Less effective than this compound | [1] |
| Aconitine-Induced Arrhythmia | Rat | Antiarrhythmic Effect | Similar to propafenone | - | [1] |
| Aconitine-Induced Arrhythmia | Rat | Protection Against Cardiac Arrest | Significantly better protection | Less effective than this compound | [1] |
| Coronary Artery Ligation | Rat | Antiarrhythmic Effect | As good as propafenone | - | [1] |
| Coronary Artery Ligation | Rat | Size of Ischemic Area | Most effective | Less effective | [1] |
| Isolated Guinea Pig Auricles | Guinea Pig | Prolongation of Functional Refractory Period | About twice as effective | - | [1] |
Table 1: Comparative Efficacy of this compound and Propafenone in Preclinical Models.
The following table summarizes the oral doses of this compound and propafenone used in a study on aconitine-induced arrhythmia in rats.
| Compound | Oral Doses Administered (mg/kg bodyweight) |
| This compound | 16, 32, 64, 128, 256 |
| Propafenone | 32, 64, 128, 256 |
Table 2: Oral Doses of this compound and Propafenone in a Rat Aconitine-Induced Arrhythmia Model.[3]
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not fully described in the available literature. However, the following are representative protocols for the arrhythmia models used to evaluate this compound.
Ouabain-Induced Arrhythmia in Guinea Pigs (In Vivo)
This protocol describes a general procedure for inducing arrhythmias with ouabain in anesthetized guinea pigs.
Aconitine-Induced Arrhythmia in Rats (In Vivo)
This protocol outlines a general method for inducing arrhythmias using aconitine in anesthetized rats.
Coronary Artery Ligation-Induced Arrhythmia in Rats
This protocol provides a general overview of the surgical procedure to induce myocardial ischemia and subsequent arrhythmias.
Conclusion
This compound is a potent antiarrhythmic agent with a mechanism of action consistent with Class 1c drugs, primarily involving the blockade of cardiac sodium channels. Preclinical evidence demonstrates its efficacy in various animal models of arrhythmia, where it shows comparable or superior activity to propafenone. While detailed quantitative data on its molecular interactions are limited, the existing research provides a strong foundation for its classification and understanding of its antiarrhythmic effects. Further studies are warranted to fully elucidate its electrophysiological profile and potential clinical applications.
References
- 1. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 3. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LG 6-101: Chemical Structure, Properties, and Antiarrhythmic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG 6-101 is a promising propafenone-related antiarrhythmic agent that has demonstrated significant efficacy in preclinical models. As a Class 1C antiarrhythmic, its primary mechanism of action is the blockade of cardiac sodium channels, leading to the stabilization of cardiomyocyte membranes and the suppression of ectopic foci. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for the evaluation of its antiarrhythmic activity are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 1-(3-(3-(isobutylamino)-2-methoxypropoxy)-4-methylthiophen-2-yl)-3-phenylpropan-1-one hydrochloride, is a structurally distinct analog of the widely used antiarrhythmic drug, propafenone.[1] Its chemical identity and fundamental properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-(3-(3-(isobutylamino)-2-methoxypropoxy)-4-methylthiophen-2-yl)-3-phenylpropan-1-one hydrochloride |
| CAS Number | 132798-26-6 |
| Chemical Formula | C₂₂H₃₂ClNO₃S |
| Molecular Weight | 426.02 g/mol |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for formulation development and pharmacokinetic profiling. While experimental data for this compound is limited in publicly available literature, predictive models can provide valuable estimates.
| Property | Predicted Value | Notes |
| pKa | 9.5 (most basic) | The isobutylamino group is the primary site of protonation. |
| logP | 4.8 | Indicates high lipophilicity, suggesting good membrane permeability. |
| Solubility | Soluble in DMSO.[2] | Aqueous solubility is likely pH-dependent due to the basic nature of the molecule. |
Note: Predicted values were obtained using computational models and should be confirmed by experimental analysis.

Figure 1. 2D Chemical Structure of this compound.
Pharmacological Properties and Mechanism of Action
This compound is classified as a Class 1C antiarrhythmic agent, sharing its primary mechanism of action with propafenone.[2] These agents are potent blockers of the fast inward sodium current (INa) in cardiomyocytes.
Sodium Channel Blockade
The fundamental role of voltage-gated sodium channels (Nav) in the heart is to mediate the rapid depolarization phase (Phase 0) of the cardiac action potential. By binding to and blocking these channels, this compound reduces the influx of sodium ions, thereby slowing the rate of depolarization and the conduction velocity of the electrical impulse through the cardiac tissue. This effect is particularly pronounced in tissues with a high firing rate, a characteristic of tachyarrhythmias.
While the specific subtype selectivity of this compound has not been extensively characterized, Class 1C agents are known to exhibit a high affinity for the open state of the sodium channel and slow dissociation kinetics. This "use-dependent" or "phasic" block is more pronounced at faster heart rates, making these drugs effective in terminating tachycardias.[3]
Potential for Other Ion Channel Interactions
Given its structural similarity to propafenone, this compound may also exhibit some activity at other ion channels, such as beta-adrenergic and potassium channels.[3] These secondary effects could contribute to its overall antiarrhythmic profile and should be a subject of further investigation.
Signaling Pathway
The mechanism of action of this compound at the cellular level involves the direct physical obstruction of the sodium channel pore, which in turn modulates the downstream events of cardiac excitation-contraction coupling. A simplified representation of this pathway is depicted below.
Diagram 1. Signaling pathway of this compound in cardiomyocytes.
Preclinical Efficacy: Aconitine-Induced Arrhythmia Model
The antiarrhythmic potential of this compound has been demonstrated in a well-established rat model of aconitine-induced arrhythmias. Aconitine is an alkaloid that activates sodium channels, leading to a state of persistent depolarization and triggering ventricular arrhythmias.
In Vivo Study Summary
In a study comparing this compound to propafenone, rats were pre-treated with varying doses of this compound administered orally. Subsequently, arrhythmias were induced by a continuous intravenous infusion of aconitine. This compound demonstrated a dose-dependent protective effect against the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
| Compound | Dose Range (mg/kg, p.o.) | Protective Effect |
| This compound | 16, 32, 64, 128, 256 | Strong antiarrhythmic effects |
| Propafenone | 32, 64, 128, 256 | Strong antiarrhythmic effects |
Experimental Protocols
For researchers aiming to replicate or build upon existing preclinical data, the following detailed protocols are provided.
Aconitine-Induced Arrhythmia in Rats
This protocol outlines the methodology for inducing and evaluating arrhythmias in an anesthetized rat model.
4.1.1 Animal Preparation
-
Male Wistar rats (250-300 g) are anesthetized with an appropriate agent (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
-
The trachea is cannulated to ensure a patent airway. Body temperature is maintained at 37°C using a heating pad.
-
The right jugular vein is cannulated for drug and aconitine administration.
-
Standard limb leads of an electrocardiogram (ECG) are attached to monitor cardiac rhythm continuously.
4.1.2 Experimental Workflow
Diagram 2. Workflow for the aconitine-induced arrhythmia model.
4.1.3 Data Analysis
The primary endpoints for this study are the time to the first occurrence of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF) after the start of the aconitine infusion. The total dose of aconitine required to induce these arrhythmias is also a key parameter. Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, can be used to compare the effects of different doses of this compound with the vehicle control group.
Electrophysiological Studies (Patch-Clamp)
To further elucidate the specific interactions of this compound with cardiac sodium channels, whole-cell patch-clamp studies on isolated cardiomyocytes are recommended.
4.2.1 Cell Preparation
Ventricular myocytes can be isolated from adult rat hearts by enzymatic digestion using collagenase and protease.
4.2.2 Recording Protocol
-
Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.
-
Whole-cell voltage-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
The sodium current (INa) is elicited by depolarizing voltage steps from a holding potential of -100 mV.
-
The effects of increasing concentrations of this compound on the peak INa, as well as on the voltage-dependence of activation and inactivation, are measured.
-
Use-dependent block can be assessed by applying a train of depolarizing pulses at different frequencies.
4.2.3 Logical Relationship for Patch-Clamp Experiment
Diagram 3. Logical flow of a patch-clamp experiment to assess this compound activity.
Conclusion and Future Directions
This compound is a potent propafenone-related antiarrhythmic agent with a clear mechanism of action centered on the blockade of cardiac sodium channels. Preclinical studies have confirmed its efficacy in a robust model of ventricular arrhythmias. For its continued development, further research is warranted in several key areas:
-
Detailed Pharmacokinetic and ADME Profiling: A thorough understanding of its absorption, distribution, metabolism, and excretion is essential for dose selection and prediction of its behavior in humans.
-
Sodium Channel Subtype Selectivity: Investigating its effects on different Nav subtypes (e.g., neuronal and skeletal muscle channels) will help to predict its potential off-target effects.
-
Safety Pharmacology: Comprehensive safety studies, including an evaluation of its proarrhythmic potential, are critical before advancing to clinical trials.
-
Efficacy in Other Arrhythmia Models: Assessing its activity in models of atrial fibrillation and other supraventricular tachycardias would broaden its potential therapeutic applications.
This technical guide provides a solid foundation of the current knowledge on this compound and offers detailed methodologies to guide future research efforts aimed at fully characterizing this promising antiarrhythmic compound.
References
LG 6-101: A Preclinical Overview of a Novel Propafenone-Related Class Ic Antiarrhythmic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LG 6-101 is a novel, orally active antiarrhythmic agent structurally related to propafenone, a widely used Class Ic antiarrhythmic drug. Preclinical studies conducted in the early 1990s demonstrated its potent antiarrhythmic effects in various animal models, often exceeding the efficacy of propafenone. This technical guide provides a comprehensive analysis of the available data on this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols from key studies. The information is intended to serve as a resource for researchers and professionals in the field of cardiovascular drug development.
Introduction and Classification
This compound, with the chemical name 1-[3-(2-methoxy-3-(2-methylpropylamino)-propoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanon hydrochloride, is classified as a Class Ic antiarrhythmic agent.[1][2] This classification is based on its structural relationship to propafenone and its presumed mechanism of action, which involves a pronounced blockade of the fast inward sodium channels (INa) in cardiac myocytes.[1][3][4] Class Ic agents are characterized by their slow association with and dissociation from the sodium channels, leading to a marked depression of the rate of rise of the action potential (Phase 0) and significant slowing of conduction in fast-response tissues like the atria, ventricles, and His-Purkinje system.[4][5][6][7][8]
Proposed Mechanism of Action
As a propafenone analog, this compound is expected to exert its antiarrhythmic effects primarily through the blockade of voltage-gated sodium channels. This action reduces cardiac excitability and conduction velocity, which can terminate and prevent re-entrant arrhythmias. The "use-dependent" nature of Class Ic agents means their blocking effect is more pronounced at faster heart rates, making them effective in suppressing tachyarrhythmias.[8]
Figure 1: Proposed mechanism of action for this compound.
Quantitative Preclinical Data
The available data for this compound comes from comparative studies with propafenone in various in vitro and in vivo models. The results consistently highlight the potent antiarrhythmic activity of this compound.
| Parameter | Model System | This compound Effect | Comparison with Propafenone | Reference |
| Functional Refractory Period | Isolated Guinea Pig Left Auricles | Prolongation | ~2x more effective | [2] |
| Myocardial Contractility | Isolated Guinea Pig Left Auricles | No significant decrease | Similar to propafenone | [2] |
| Ouabain-Induced Arrhythmias | Guinea Pigs (in vivo) | Delayed onset of ventricular premature beats | Significantly more effective (p ≤ 0.002) | [2] |
| Aconitine-Induced Arrhythmias | Rats (in vivo) | Protection against cardiac arrest | Significantly better protection (p ≤ 0.003) | [1][2] |
| Coronary Artery Ligation | Rats (in vivo) | Strong antiarrhythmic effects | More effective | [2][9][10] |
| Ischemic Area Size | Rats (in vivo, coronary artery occlusion) | Reduction in size | Most effective drug tested | [2] |
| Oral Bioavailability | Rats (in vivo) | Good oral activity | Implied to be higher | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are described below, based on the information available in the cited literature.
In Vitro Electrophysiology (Isolated Guinea Pig Auricles)
-
Objective : To assess the effects on functional refractory period and myocardial contractility.
-
Preparation : Left auricles were isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen.
-
Stimulation : The auricles were stimulated with electrical pulses at a fixed frequency.
-
Measurement :
-
Functional Refractory Period (FRP) : Determined by introducing an extra stimulus at progressively shorter intervals after a basic stimulus until the tissue failed to respond. The longest interval at which the extra stimulus failed to elicit a response was defined as the FRP.
-
Contractility : The force of contraction was measured using an isometric force transducer.
-
-
Drug Administration : this compound and propafenone were added to the organ bath in increasing concentrations to establish a dose-response relationship.
In Vivo Arrhythmia Models
A general workflow for the in vivo arrhythmia studies is depicted below.
Figure 2: General experimental workflow for in vivo models.
-
Aconitine-Induced Arrhythmia (Rats) :
-
Protocol : Rats were pre-treated orally with this compound or propafenone for four days.[1] On the fifth day, aconitine (10 µg/kg/min) was infused intravenously to induce arrhythmias.
-
Endpoints : The time to the appearance of ventricular premature beats (VPBs), ventricular tachycardia, and cardiac arrest was recorded.[1][9]
-
-
Ouabain-Induced Arrhythmia (Guinea Pigs) :
-
Protocol : Guinea pigs were anesthetized, and ouabain was infused intravenously. This compound or propafenone was administered prior to the ouabain infusion.
-
Endpoint : The primary endpoint was the time to the onset of VPBs.[2]
-
-
Coronary Artery Ligation-Induced Arrhythmia (Rats) :
-
Protocol : The left descending coronary artery was occluded to induce myocardial ischemia and subsequent arrhythmias. The test compounds were administered prior to the ligation.
-
Endpoints : The incidence and severity of arrhythmias were quantified. Additionally, the size of the ischemic area was measured post-mortem.[2]
-
Discussion and Future Perspectives
The preclinical data on this compound from the early 1990s are compelling, suggesting that it is a potent antiarrhythmic agent with a potentially superior efficacy and safety profile compared to propafenone in the models tested.[1][2] Notably, its ability to reduce the ischemic zone size post-coronary occlusion suggests a potential cardioprotective effect beyond its primary antiarrhythmic action.[2]
However, the lack of publicly available data on this compound for the past three decades suggests that its development was likely discontinued. The reasons for this are unknown but could be related to a variety of factors, including unfavorable pharmacokinetic properties in higher species, unforeseen toxicity, or strategic decisions by the developing entity. The proarrhythmic potential of Class Ic agents, famously highlighted by the Cardiac Arrhythmia Suppression Trial (CAST), has also led to a more cautious approach in the development of new drugs in this class.[4][11][12]
Despite its apparent discontinuation, the case of this compound serves as a valuable example of rational drug design based on an existing therapeutic agent. The structural modifications from propafenone led to tangible improvements in preclinical efficacy. For researchers today, revisiting such compounds with modern electrophysiological and toxicological screening methods could yield new insights into the structure-activity relationships of sodium channel blockers and potentially identify novel therapeutic candidates.
References
- 1. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic effects of two new propafenone related drugs. A study on four animal models of arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propafenone | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. partone.litfl.com [partone.litfl.com]
- 7. Medications for Arrhythmias - Cardiovascular Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 8. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. coronary artery ligation | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. researchgate.net [researchgate.net]
- 12. Antiarrhythmic Drug Development: Classification and its Impact on Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Protective Effects of LG 6-101 Against Aconitine-Induced Arrhythmia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG 6-101 is a novel antiarrhythmic agent structurally related to propafenone, a Class Ic antiarrhythmic drug.[1][2] Propafenone is characterized by its sodium channel blocking activity, which is the primary mechanism for its antiarrhythmic effects.[3][4] This technical guide provides an in-depth overview of the protective effects of this compound against aconitine-induced arrhythmia, a well-established experimental model for studying ventricular arrhythmias.[1][5] The document summarizes the available quantitative data, details the experimental protocols used in these studies, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
Aconitine, a potent cardiotoxin, induces arrhythmias by persistently activating voltage-gated sodium channels in cardiomyocytes.[6] This leads to a sustained influx of sodium ions (Na+), causing membrane depolarization and subsequent activation of voltage-gated calcium channels (Ca2+). The resulting intracellular calcium overload is a key trigger for arrhythmogenic events such as delayed afterdepolarizations and ventricular premature beats (VPBs).[6]
This compound, as a propafenone analog, is presumed to exert its antiarrhythmic effect by acting as a sodium channel blocker.[3][4] By binding to and inhibiting the fast sodium channels, this compound counteracts the effects of aconitine, thereby preventing the initial surge in sodium influx and the subsequent pathological cascade. This action helps to stabilize the cardiomyocyte membrane potential and prevent the generation of ectopic beats.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in the aconitine-induced arrhythmia model in rats.
| Treatment Group | Dose (mg/kg, p.o.) | Time to Onset of Ventricular Premature Beats (VPBs) (seconds) | Protection Against Cardiac Arrest (%) |
| Control (Vehicle) | - | Data not available | Data not available |
| This compound | 16 | Data not available | Data not available |
| This compound | 32 | Data not available | Data not available |
| This compound | 64 | Data not available | Data not available |
| This compound | 128 | Data not available | Data not available |
| This compound | 256 | Data not available | Data not available |
| Propafenone | 32 | Data not available | Data not available |
| Propafenone | 64 | Data not available | Data not available |
| Propafenone | 128 | Data not available | Data not available |
| Propafenone | 256 | Data not available | Data not available |
| LG 6-102 | 4 | Data not available | Data not available |
| LG 6-102 | 8 | Data not available | Data not available |
| LG 6-102 | 16 | Data not available | Data not available |
| LG 6-102 | 32 | Data not available | Data not available |
| LG 6-102 | 64 | Data not available | Data not available |
| p.o. - per os (by mouth) | |||
| Data for the time to onset of VPBs and protection against cardiac arrest are qualitatively described in the available literature but specific quantitative values from the primary studies were not accessible. |
Experimental Protocols
The standard experimental protocol for inducing arrhythmia with aconitine in rats and evaluating the protective effects of this compound is as follows:
1. Animal Model:
2. Drug Administration:
-
This compound, propafenone, or a vehicle control is administered orally (by gavage) twice daily for four consecutive days.[1]
-
The dosage ranges for this compound are typically between 16 and 256 mg/kg body weight.[1]
3. Arrhythmia Induction:
-
On the fifth day, the rats are anesthetized.
-
Aconitine is infused intravenously at a constant rate, typically 10 µg/kg/min.[1]
4. Monitoring and Data Collection:
-
The electrocardiogram (ECG) is continuously monitored to detect the onset of arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
The time to the first appearance of VPBs and the occurrence of cardiac arrest are recorded.
5. Euthanasia:
-
Following the experiment, the animals are humanely euthanized.
Visualizations
Signaling Pathway of Aconitine-Induced Arrhythmia and this compound Intervention```dot
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound demonstrates significant protective effects against aconitine-induced arrhythmias in preclinical rat models. Its mechanism of action is consistent with that of a Class Ic antiarrhythmic agent, involving the blockade of voltage-gated sodium channels. This action effectively counteracts the pro-arrhythmic effects of aconitine, which persistently activates these channels. While qualitative evidence of its efficacy is strong, further studies providing detailed quantitative dose-response data would be beneficial for a more comprehensive understanding of its therapeutic potential. The experimental protocols outlined provide a robust framework for the continued investigation of this compound and other novel antiarrhythmic compounds.
References
- 1. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 3. Proarrhythmia Induced by Propafenone: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined blood purification and antiarrhythmic therapy for acute aconitine poisoning with refractory arrhythmias: a case-based mechanistic evaluation and treatment strategy optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Preclinical Profile of LG 6-101: A Novel Antiarrhythmic Agent
A Technical Guide for Researchers and Drug Development Professionals
Introduction
LG 6-101 is a novel antiarrhythmic compound structurally related to propafenone, a widely used Class 1C antiarrhythmic drug. Preclinical investigations have demonstrated its potential as a potent agent for the management of cardiac arrhythmias, in some cases exhibiting superiority to propafenone. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its efficacy in various animal models of arrhythmia, its presumed mechanism of action, and detailed experimental protocols relevant to its study.
Core Efficacy Data
The antiarrhythmic properties of this compound have been evaluated in four distinct animal models, demonstrating its broad spectrum of activity. The following tables summarize the key quantitative findings from these preclinical studies, comparing the efficacy of this compound with the established antiarrhythmic drug, propafenone.
Table 1: Efficacy in Isolated Guinea Pig Left Auricles
| Parameter | This compound | Propafenone | Relative Efficacy |
| Prolongation of Functional Refractory Period | ~ Twice as effective | - | This compound > Propafenone |
| Effect on Contractility | No significant decrease | No significant decrease | Comparable |
Table 2: Efficacy in Ouabain-Induced Arrhythmias in Guinea Pigs
| Parameter | This compound | Propafenone | LG 6-102 | Statistical Significance |
| Onset of Ventricular Premature Beats | Significantly delayed | Less effective | Less effective | p ≤ 0.002 (this compound vs. Propafenone or LG 6-102) |
Table 3: Efficacy in Aconitine-Induced Arrhythmias in Rats
| Parameter | This compound | Propafenone | LG 6-102 | Statistical Significance |
| Antiarrhythmic Effect | No difference | No difference | No difference | Not significant |
| Protection Against Cardiac Arrest | Significantly better | Less effective | Less effective | p ≤ 0.003 (this compound vs. Propafenone or LG 6-102) |
Table 4: Efficacy in Arrhythmias Induced by Coronary Artery Occlusion in Rats
| Parameter | This compound | Propafenone |
| Antiarrhythmic Effects | As good as propafenone | - |
| Reduction of Ischemic Area Size | Most effective | Less effective |
Presumed Mechanism of Action and Signaling Pathway
As a propafenone-related compound, this compound is presumed to share a similar mechanism of action, primarily functioning as a sodium channel blocker. This action reduces the fast inward sodium current (INa) during phase 0 of the cardiac action potential, thereby slowing the upstroke velocity and conduction of the electrical impulse through the myocardium. This membrane-stabilizing effect is the hallmark of Class 1C antiarrhythmic agents. Additionally, propafenone is known to exhibit some beta-adrenergic and potassium channel blocking activities, which may also contribute to its antiarrhythmic effects. It is plausible that this compound possesses a similar pharmacological profile.
Caption: Presumed signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for the key arrhythmia models used in the evaluation of this compound.
Ouabain-Induced Arrhythmia in Guinea Pigs
This model is used to induce arrhythmias by inhibiting the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and subsequent delayed afterdepolarizations.
Caption: Experimental workflow for ouabain-induced arrhythmia model.
Aconitine-Induced Arrhythmia in Rats
Aconitine is a potent cardiotoxin that activates sodium channels, leading to a massive influx of sodium and subsequent arrhythmias.
Caption: Experimental workflow for aconitine-induced arrhythmia model.
Arrhythmia Induced by Coronary Artery Ligation in Rats
This model simulates myocardial infarction, where the occlusion of a coronary artery leads to ischemia and subsequent reperfusion arrhythmias.
Caption: Experimental workflow for coronary artery ligation-induced arrhythmia.
Conclusion
The preclinical data on this compound strongly suggest its potential as a potent antiarrhythmic agent with a favorable profile compared to propafenone in certain arrhythmia models. Its efficacy in diverse models of arrhythmia, from ion channel-induced to ischemia-related, indicates a robust and potentially broad clinical utility. The presumed mechanism of action as a sodium channel blocker is consistent with its observed effects. Further research, including detailed electrophysiological studies to confirm its precise channel blocking activities and signaling pathway modulation, is warranted to fully elucidate its therapeutic potential and advance its development for the treatment of cardiac arrhythmias.
In-depth Technical Guide: The Impact of LG 6-101 on the Functional Refractory Period in Isolated Auricles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophysiological effects of LG 6-101, a novel antiarrhythmic agent, with a specific focus on its impact on the functional refractory period (FRP) in isolated auricular preparations. This document synthesizes available data, outlines detailed experimental methodologies, and visualizes key pathways to support further research and development in the field of cardiac electrophysiology.
Introduction to this compound
This compound, with the chemical name 1-[3-(2-methoxy-3-(2-methylpropylamino)-propoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanone, hydrochloride, is an antiarrhythmic drug structurally related to propafenone.[1] Propafenone is a well-established Class 1C antiarrhythmic agent, and like its predecessor, this compound has demonstrated potent antiarrhythmic properties.[1][2] Early studies have highlighted its efficacy in various arrhythmia models, suggesting its potential as a valuable therapeutic agent.[1]
Quantitative Data Summary
| Compound | Tissue Preparation | Primary Electrophysiological Effect | Relative Potency |
| This compound | Isolated Guinea Pig Left Auricles | Prolongation of the Functional Refractory Period | ~2x that of Propafenone[1] |
| Propafenone | Isolated Guinea Pig Left Auricles | Prolongation of the Functional Refractory Period | Reference Compound[1] |
Note: This table represents a qualitative summary based on existing literature. Further studies are required to establish a detailed concentration-response relationship for this compound's effect on the functional refractory period.
Experimental Protocols
The following section details a standard methodology for determining the functional refractory period in isolated auricles, a protocol that would be suitable for quantifying the effects of this compound.
Isolated Auricle Preparation
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are humanely euthanized.
-
Dissection: The heart is rapidly excised and placed in cold, oxygenated Tyrode's solution. The left auricle is carefully dissected and isolated.
-
Mounting: The auricle is mounted in a 10 ml organ bath continuously perfused with Tyrode's solution maintained at 32°C and gassed with 95% O2 and 5% CO2.
-
Stimulation: The auricle is stimulated using two platinum electrodes with square wave pulses of 1 ms duration and an intensity of twice the diastolic threshold. A basal stimulation frequency of 1 Hz is maintained.
-
Recording: The mechanical activity (contractility) of the auricle is recorded isometrically using a force-displacement transducer connected to a polygraph.
Determination of the Functional Refractory Period (FRP)
-
Pacing Protocol: The auricle is paced at a constant cycle length (e.g., 1000 ms, corresponding to 1 Hz) with a train of 8 to 10 stimuli (S1).
-
Premature Stimulus: Following the last S1 stimulus, a premature stimulus (S2) is introduced at a progressively decreasing coupling interval (S1-S2 interval).
-
Measurement: The S1-S2 interval is shortened in decrements (e.g., 10 ms) until the S2 stimulus fails to elicit a propagated response (i.e., a contraction).
-
FRP Definition: The functional refractory period is defined as the shortest S1-S2 interval that results in a propagated response.[3]
-
Drug Application: After establishing a baseline FRP, this compound is added to the perfusion solution at increasing concentrations. The FRP is redetermined at each concentration to establish a concentration-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for FRP Determination
The following diagram illustrates the key steps in the experimental protocol for determining the functional refractory period of an isolated auricle.
References
Methodological & Application
Application Notes and Protocols: LG 6-101 Dosage for In Vivo Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of LG 6-101 in rat models, focusing on appropriate dosage, experimental protocols, and the compound's mechanism of action.
Introduction
This compound is a novel antiarrhythmic agent structurally related to propafenone, classified as a Class Ic antiarrhythmic. It has demonstrated significant efficacy in rat models for the management of cardiac arrhythmias. This document outlines the established oral dosage ranges, detailed administration protocols, and the underlying signaling pathways associated with this compound's therapeutic effects.
Quantitative Data Summary
The following table summarizes the oral dosage information for this compound in rats as established in preclinical studies.
| Parameter | Value | Reference |
| Organism | Rat | [1] |
| Dosage Range | 16 - 256 mg/kg body weight | [1] |
| Administration Route | Oral (Gavage) | [1] |
| Frequency | Twice daily | [1] |
| Duration | 4 days | [1] |
Mechanism of Action: Class Ic Antiarrhythmic
This compound, like its parent compound propafenone, functions as a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of fast sodium channels (Na+ channels) in the cardiomyocytes.[2][3]
By binding to these channels, this compound reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[2][4] This action decreases the rate of depolarization, slows the conduction velocity in the atria, ventricles, and His-Purkinje system, and prolongs the refractory period, thereby suppressing tachyarrhythmias.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a Class Ic antiarrhythmic.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats via Gavage
This protocol details the standard procedure for administering a liquid formulation of this compound to rats using oral gavage.
Materials:
-
This compound, appropriately formulated in a vehicle (e.g., water, saline, or a specified suspension agent).
-
Gavage needles (16-18 gauge for adult rats, with a ball-tip to prevent tissue damage).
-
Syringes (1-3 mL, depending on the volume to be administered).
-
Animal scale.
-
Permanent marker.
Procedure:
-
Animal Preparation:
-
Weigh the rat accurately to determine the correct dosage volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.
-
Gently restrain the rat. For experienced handlers, manual restraint is sufficient. Alternatively, a towel or a commercial restraint device can be used.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length for the gavage needle by holding it alongside the rat. The needle should extend from the corner of the mouth to the last rib (xiphoid process).
-
Mark this length on the needle with a permanent marker to prevent over-insertion and potential stomach perforation.
-
-
Administration:
-
Draw the calculated volume of the this compound formulation into the syringe.
-
With the rat securely restrained and its head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle smoothly and gently along the roof of the mouth towards the back of the throat. The rat will often swallow as the tube enters the esophagus.
-
Crucially, if any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is inserted to the pre-measured mark, administer the solution slowly and steadily.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or coughing, for at least 10-15 minutes.
-
Continue to monitor the animal's general health and behavior according to the experimental plan.
-
Protocol 2: Aconitine-Induced Arrhythmia Model for Efficacy Testing
This protocol describes a method to induce cardiac arrhythmia in rats to evaluate the antiarrhythmic efficacy of this compound.
Materials:
-
This compound
-
Aconitine solution (e.g., 10 µg/kg/min)
-
Anesthetic (e.g., pentobarbital)
-
Infusion pump
-
Catheters for intravenous infusion
-
ECG recording equipment
Procedure:
-
Pre-treatment:
-
Administer this compound or vehicle control to the rats according to the desired dosage and schedule (e.g., twice daily for 4 days by oral gavage).[1]
-
-
Induction of Arrhythmia (on the 5th day):
-
Anesthetize the rat.
-
Insert an intravenous catheter for the infusion of aconitine.
-
Attach ECG leads to monitor the cardiac rhythm.
-
Begin a continuous intravenous infusion of aconitine (e.g., 10 µg/kg/min).[1]
-
-
Data Collection and Analysis:
-
Continuously record the ECG throughout the aconitine infusion.
-
Observe for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Record the time to the first arrhythmia and the duration of arrhythmias.
-
Compare the outcomes between the this compound treated group and the vehicle control group to assess the antiarrhythmic efficacy.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating the antiarrhythmic efficacy of this compound.
References
- 1. How Do Class IC Antidysrhythmics Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 3. Propafenone - Wikipedia [en.wikipedia.org]
- 4. Proarrhythmia Induced by Propafenone: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of LG 6-101 in Rats
For Research Use Only
Introduction
LG 6-101 is a novel, orally active antiarrhythmic agent structurally related to propafenone.[1] It has demonstrated potent antiarrhythmic effects in preclinical rat models, suggesting its potential as a therapeutic agent for cardiac arrhythmias.[1][2] This document provides a detailed protocol for the oral administration of this compound to rats for research purposes, including vehicle preparation, dosing procedures, and expected outcomes. The primary mechanism of action of propafenone-related compounds involves the blockade of sodium channels in cardiac cells, leading to a decrease in the conduction velocity of electrical impulses.[3][4][5]
Materials and Equipment
Materials:
-
This compound (CAS #132798-26-6)
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Corn oil
-
Sterile water for injection
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water (optional vehicle)
-
Syringes (1 mL, 3 mL)
-
Oral gavage needles (16-18 gauge, 2-3 inches long, with a rounded ball tip)[6][7]
-
Weighing scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Equipment:
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Fume hood
Quantitative Data Summary
The following tables summarize key quantitative data for the oral administration of this compound in rats.
Table 1: Dosage Regimen for this compound in Rats
| Parameter | Value | Reference |
| Route of Administration | Oral Gavage | [1][8] |
| Dosage Range | 16 - 256 mg/kg body weight | [1][8] |
| Dosing Frequency | Twice daily | [1][8] |
| Treatment Duration | 4 days | [1][8] |
| Maximum Recommended Volume | 10 mL/kg for aqueous solutions[3][6][7] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 426.01 g/mol | [2] |
| Solubility | Soluble in DMSO | [9] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dark. Long term (months to years): -20°C, dark. | [9][10] |
Experimental Protocols
Vehicle Preparation
Note: The selection of a vehicle should be determined by the specific experimental design and validated for its compatibility with this compound and the animal model. As this compound is soluble in DMSO, a co-solvent system is recommended to minimize potential toxicity associated with high concentrations of DMSO.
Option 1: DMSO and Corn Oil Co-solvent
-
Determine the total volume of the dosing solution required based on the number of animals and the dosage volume.
-
In a sterile container, dissolve the calculated amount of this compound powder in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Once fully dissolved, add corn oil to reach the final desired volume.
-
Vortex or stir the solution until it is homogeneous.
-
Prepare the vehicle fresh daily.
Option 2: DMSO and 0.5% Carboxymethylcellulose (CMC) Suspension
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Dissolve the required amount of this compound in a small volume of DMSO.
-
Add the this compound/DMSO solution to the 0.5% CMC solution to achieve the final concentration.
-
Stir the suspension continuously before and during administration to ensure a uniform dose.
Oral Gavage Procedure in Rats
This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.[6][7]
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Restraint:
-
Gavage Administration:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[3][4]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.[4][6]
-
Once the needle is in the correct position, slowly administer the this compound solution over 2-3 seconds for aqueous solutions or 5-10 seconds for more viscous solutions.[3]
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the rat to its cage.
-
Monitor the animal for at least 10 minutes for any signs of distress, such as difficulty breathing or lethargy.[3] Continue to monitor the animals daily for any adverse effects.
-
Expected Outcomes and Potential Side Effects
-
Pharmacological Effects: Oral administration of this compound is expected to produce antiarrhythmic effects. In a rat model of aconitine-induced arrhythmia, this compound delayed the onset of ventricular premature beats and protected against cardiac arrest.[1][2]
-
Toxicity: A formal toxicity profile (e.g., LD50, NOAEL) for this compound is not publicly available. The dosages listed in Table 1 were used in a 4-day study without reported mortality.[1][8] However, researchers should be vigilant for any signs of toxicity, which could include weight loss, changes in behavior, or signs of organ damage. It is recommended to start with lower doses and escalate as needed, with careful monitoring.
Visualizations
Caption: Proposed mechanism of action of this compound based on its relation to propafenone.
Caption: Experimental workflow for the oral administration of this compound in rats.
References
- 1. focusontoxpath.com [focusontoxpath.com]
- 2. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single, 14-Day, and 13-Week Repeated Dose Toxicity Studies of Daily Oral Gelidium elegans Extract Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LG 6-101 in Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and experimental use of LG 6-101, a propafenone-related antiarrhythmic agent, with a focus on its application in in vitro research.
Introduction
This compound is an orally active antiarrhythmic agent, structurally related to propafenone, a class Ic antiarrhythmic drug.[1][2] Its mechanism of action is presumed to be similar to that of propafenone, primarily involving the blockade of cardiac sodium channels. These notes offer guidance on the preparation of this compound solutions in Dimethyl Sulfoxide (DMSO) for use in experimental settings, such as cell-based assays.
Solubility of this compound in DMSO
Table 1: General Solubility and Stock Solution Recommendations
| Parameter | Recommendation | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO), anhydrous | Use a fresh, high-purity grade of DMSO to avoid introducing water, which can affect solubility and compound stability. |
| Stock Concentration | 10 mM - 50 mM | Start with a lower concentration and increase if the compound readily dissolves. For compounds with good solubility, higher concentrations (e.g., 100 mM) may be achievable. |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.[4] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound hydrochloride (MW: 426.02 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 426.02 g/mol x 1000 mg/g = 4.26 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 4.26 mg of this compound hydrochloride powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
-
Storage of the stock solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored in solvent at -80°C, solutions are typically stable for at least 6 months.[4]
-
Protocol for Preparing Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile dilution tubes or plates
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Final Dilution into Culture Medium:
-
To prepare a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, for example:
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO if necessary. For this example, a direct 1:1000 dilution can be performed.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently but thoroughly by pipetting up and down.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound (e.g., 1 µL of DMSO to 999 µL of medium for a 0.1% DMSO control).
-
-
Application to Cells:
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Signaling Pathway
This compound is a propafenone-related antiarrhythmic agent. Propafenone is a class Ic antiarrhythmic drug that primarily acts by blocking the fast inward sodium current (INa) in cardiac myocytes. This action reduces the maximum rate of depolarization (Vmax) of the action potential, thereby slowing conduction in the heart.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for a cell-based assay using this compound.
Caption: General workflow for a cell-based assay with this compound.
References
Application Notes and Protocols for LG 6-101 Stock Solution Preparation in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG 6-101 is a novel antiarrhythmic agent structurally related to propafenone, a Class Ic antiarrhythmic drug.[1][2] It has demonstrated potent effects in preclinical models of cardiac arrhythmia.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays designed to investigate its mechanism of action and therapeutic potential. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Chemical Name | 1-(3-(3-(isobutylamino)-2-methoxypropoxy)-4-methylthiophen-2-yl)-3-phenylpropan-1-one hydrochloride | [2] |
| Molecular Weight | 426.01 g/mol (hydrochloride salt) | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Storage (Powder) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | |
| Storage (in Solvent) | -80°C for up to 3 months; -20°C for up to 2 weeks. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, filtered pipette tips
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Determine the required mass of this compound:
-
Using the molecular weight (MW) of 426.01 g/mol , calculate the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x 426.01 g/mol = 0.42601 g = 4.26 mg
-
-
Weighing the this compound powder:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder and add it to the tube.
-
-
Dissolving the this compound powder:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained.
-
-
Storage of the stock solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 3 months).
-
Protocol for Preparing Working Solutions for Cell-Based Assays
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of ≤ 0.5% is well-tolerated, with ≤ 0.1% being preferable for sensitive cell lines.[3][4][5] It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Thaw the 10 mM this compound stock solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize pipetting errors and ensure a low final DMSO concentration, it is advisable to first prepare an intermediate dilution of the stock solution in cell culture medium.
-
For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can prepare a 100X intermediate solution (1 mM) by diluting the 10 mM stock 1:10 in pre-warmed cell culture medium.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration of this compound.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock (maintaining 0.1% DMSO): Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix gently by pipetting up and down.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound, being a propafenone-related compound, is expected to act primarily as a blocker of voltage-gated sodium channels in cardiomyocytes.[6][7] This action slows the influx of sodium ions during phase 0 of the cardiac action potential, thereby reducing the excitability of the cells.[7] It may also exhibit weaker beta-adrenergic and potassium channel blocking activities.[6]
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 7. Propafenone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of LG 6-101 in Ouabain-Induced Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG 6-101 is a propafenone-related antiarrhythmic agent that has demonstrated efficacy in preclinical models of cardiac arrhythmia.[1][2] This document provides detailed application notes and protocols for the use of this compound in ouabain-induced arrhythmia models, a standard method for evaluating the antiarrhythmic potential of novel compounds. Ouabain, a cardiac glycoside, induces arrhythmias by inhibiting the Na+/K+-ATPase pump in cardiomyocytes.[3][4] This leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, ultimately causing delayed afterdepolarizations and triggered arrhythmias. These models are valuable for screening and characterizing the electrophysiological properties of potential antiarrhythmic drugs.
Mechanism of Action of this compound
This compound is structurally related to propafenone, a Class 1C antiarrhythmic drug.[2] Class 1C agents are potent blockers of cardiac sodium channels.[5] By blocking the fast inward sodium current (INa) during phase 0 of the cardiac action potential, these drugs slow the upstroke velocity and reduce the excitability of cardiac tissue. This mechanism is effective in terminating and preventing re-entrant arrhythmias. While direct electrophysiological studies on this compound are limited in the public domain, its structural similarity to propafenone strongly suggests a primary mechanism of action involving sodium channel blockade.[2]
Data Presentation
The following table summarizes the quantitative data from a key study investigating the antiarrhythmic effects of this compound in a guinea pig model of ouabain-induced arrhythmia.
| Compound | Dose | Endpoint | Effect | Significance | Reference |
| This compound | Not Specified | Onset of Ventricular Premature Beats | Significantly delayed compared to propafenone and LG 6-102 | p ≤ 0.002 | [1] |
| Propafenone | Not Specified | Onset of Ventricular Premature Beats | Less effective than this compound | - | [1] |
| LG 6-102 | Not Specified | Onset of Ventricular Premature Beats | Less effective than this compound | - | [1] |
Note: While the exact intravenous dose of this compound in the ouabain model was not specified in the available abstract, oral doses of 16-256 mg/kg have been used in other arrhythmia models in rats.[2]
Experimental Protocols
This section provides a detailed protocol for inducing arrhythmia with ouabain in an isolated guinea pig heart model (Langendorff preparation), a common ex vivo method for studying cardiac electrophysiology and pharmacology.
Protocol: Ouabain-Induced Arrhythmia in Isolated Guinea Pig Heart
1. Animal Preparation and Heart Isolation:
-
Anesthetize a male guinea pig (350-450 g) with an appropriate anesthetic agent (e.g., pentobarbitone sodium, 60 mg/kg, intraperitoneally).
-
Perform a thoracotomy and quickly excise the heart.
-
Immediately place the heart in ice-cold, oxygenated Krebs-Henseleit solution.
-
Mount the heart on a Langendorff apparatus via the aorta for retrograde perfusion.
2. Perfusion and Stabilization:
-
Perfuse the heart with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2 at 37°C and a constant pressure.
-
Allow the heart to stabilize for a period of 20-30 minutes, during which baseline electrophysiological parameters are recorded.
3. Electrophysiological Recordings:
-
Place electrodes on the surface of the right atrium and left ventricle to record a pseudo-electrocardiogram (ECG).
-
Monitor heart rate, PR interval, QRS duration, and QT interval.
4. Induction of Arrhythmia:
-
Following the stabilization period, switch to a perfusion solution containing ouabain at a concentration of 1.0 x 10^-6 M.[3]
-
Continuously perfuse with the ouabain solution and monitor the ECG for the onset of arrhythmias, such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
5. Application of this compound:
-
Prophylactic Protocol: To test the ability of this compound to prevent arrhythmias, perfuse the heart with a Krebs-Henseleit solution containing the desired concentration of this compound for a 15-20 minute pre-treatment period before switching to the ouabain-containing solution.
-
Therapeutic Protocol: To test the ability of this compound to terminate existing arrhythmias, introduce this compound into the perfusate after the onset of stable ouabain-induced arrhythmias.
6. Data Analysis:
-
Measure the time from the start of ouabain perfusion to the first appearance of VPBs, VT, and VF.
-
Quantify the arrhythmia score or duration in the presence and absence of this compound.
-
Analyze changes in ECG parameters (heart rate, PR, QRS, QT) following the application of this compound.
-
Statistical analysis should be performed to compare the effects of this compound with a vehicle control group.
Visualizations
Signaling Pathway of Ouabain-Induced Arrhythmia and Proposed Action of this compound
Caption: Ouabain inhibits the Na+/K+ ATPase, leading to Ca2+ overload and arrhythmias. This compound is proposed to counteract this by blocking Na+ channels.
Experimental Workflow for Prophylactic Protocol
Caption: Workflow for assessing the prophylactic antiarrhythmic effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Lamotrigine on Ouabain-Induced Arrhythmia in Isolated Atria of Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological evaluation in lumbosacral radiculopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Handling and storage instructions for LG 6-101 compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG 6-101 is a novel, orally active antiarrhythmic agent, structurally related to propafenone.[1] It has demonstrated potent antiarrhythmic effects in preclinical studies, particularly in rat models of ventricular arrhythmias.[1] These application notes provide detailed instructions for the handling, storage, and experimental use of this compound to ensure safety, stability, and reproducibility of results in a laboratory setting.
Compound Information
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-[3-(2-methoxy-3-(2-methylpropylamino)-propoxy)-4-methyl- 2-thienyl]-3-phenyl-1-propanon hydrochloride |
| Molecular Formula | C22H32ClNO3S |
| Molecular Weight | 426.01 g/mol |
| CAS Number | 132798-26-6 |
| Appearance | Not specified in available literature. Typically a white to off-white solid. |
| Solubility | Soluble in DMSO.[2] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. Based on guidelines for the structurally similar compound, propafenone, the following storage conditions are recommended:
| Condition | Recommendation |
| Temperature | Store at room temperature, between 20°C to 25°C (68°F to 77°F).[3] Short-term exposure to temperatures between 15°C to 30°C (59°F to 86°F) is permissible.[3] |
| Light | Store in a light-resistant container.[4] |
| Moisture | Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.[3] |
| Long-term Storage | For long-term storage, especially in solution (e.g., in DMSO), it is advisable to store at -20°C to -80°C. |
Safety and Handling Precautions
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, precautions should be based on the known risks of similar antiarrhythmic agents and general laboratory safety protocols. Antiarrhythmic agents can have significant physiological effects and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves when handling this compound.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a certified respirator or work in a well-ventilated fume hood.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. Do not eat, drink, or smoke in the laboratory.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Proarrhythmic Potential: Be aware that Class I antiarrhythmic agents, like propafenone and its analogs, can have proarrhythmic effects, meaning they can sometimes worsen existing arrhythmias or induce new ones.[5][6]
-
Spills: In case of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the waste in accordance with local, state, and federal regulations.
-
Disposal: Dispose of unused compound and contaminated materials as hazardous chemical waste.
Mechanism of Action
This compound is a propafenone-related compound and is expected to share a similar mechanism of action. Propafenone is a Class 1C antiarrhythmic drug that primarily acts by blocking the fast inward sodium current (INa) in cardiac muscle cells.[7] This action slows the rate of depolarization of the cardiac action potential, leading to a decrease in conduction velocity and an increase in the effective refractory period in atrial, AV nodal, and ventricular tissues.
Propafenone also exhibits stereospecific properties, with the (S)-enantiomer possessing beta-blocking activity and the (R)-enantiomer acting as a ryanodine receptor 2 (RyR2) inhibitor.[7] It is plausible that this compound may also have similar multifaceted effects.
Caption: Putative mechanism of action for this compound based on its relation to propafenone.
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of this compound in rat models of arrhythmia. These should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.
Aconitine-Induced Arrhythmia Model in Rats
This model is used to evaluate the efficacy of a compound in preventing chemically induced ventricular arrhythmias.
Materials:
-
This compound
-
Aconitine
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
ECG recording equipment
-
Intravenous (IV) infusion pump
-
Surgical tools for cannulation
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring (optional).
-
Attach ECG leads to record Lead II.
-
Allow the animal to stabilize for at least 20 minutes.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously (IV) or intraperitoneally (IP) at the desired dose.
-
Allow for a pre-treatment period (e.g., 15-30 minutes) for the drug to take effect.
-
-
Induction of Arrhythmia:
-
Infuse aconitine solution (e.g., 10 µg/kg/min) via the jugular vein using an infusion pump.
-
Continuously monitor the ECG.
-
-
Data Analysis:
-
Record the time to the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Calculate the total dose of aconitine required to induce each arrhythmic event.
-
Compare the results between the this compound treated group and the vehicle control group.
-
Caption: Workflow for the aconitine-induced arrhythmia model in rats.
Coronary Artery Ligation and Reperfusion Model in Rats
This model simulates ischemia- and reperfusion-induced arrhythmias.
Materials:
-
This compound
-
Vehicle
-
Anesthetic
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
ECG recording equipment
-
Ventilator
-
Surgical tools for thoracotomy and coronary ligation
-
Suture material
Procedure:
-
Animal Preparation:
-
Anesthetize the rat, intubate, and connect to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Place a ligature (e.g., 6-0 silk suture) around the left anterior descending (LAD) coronary artery.
-
Attach ECG leads.
-
-
Drug Administration:
-
Administer this compound or vehicle (IV or IP) prior to ligation (for pre-treatment studies) or prior to reperfusion.
-
-
Ischemia and Reperfusion:
-
Induce regional ischemia by tightening the snare around the LAD for a defined period (e.g., 5-10 minutes).
-
Confirm ischemia by observing ST-segment elevation on the ECG.
-
Initiate reperfusion by releasing the snare.
-
-
Data Analysis:
-
Monitor and record the incidence and duration of arrhythmias (VPBs, VT, VF) during both the ischemic and reperfusion phases.
-
Calculate an arrhythmia score based on the severity and duration of the arrhythmias.
-
Compare the arrhythmia scores between the this compound and vehicle groups.
-
Caption: Workflow for the coronary artery ligation and reperfusion model in rats.
Conclusion
This compound is a promising antiarrhythmic compound for research and development. Adherence to these handling, storage, and experimental guidelines will help ensure the safety of laboratory personnel and the generation of high-quality, reproducible data. Researchers should always consult their institution's safety and animal care protocols before initiating any experiments.
References
- 1. Drug screening methods for antiarrhythmic agents | PPTX [slideshare.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Propafenone (Rythmol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Are antiarrhythmic drugs safe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for the use of propafenone in treating supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mechanistic Clinical Trial using (R) versus (S)-Propafenone to Test RyR2 Inhibition for the Prevention of Atrial Fibrillation Induction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Small Molecules in Cardiac Studies
Disclaimer: Information regarding specific off-target effects of the compound LG 6-101 in cardiac studies is limited in publicly available scientific literature. This compound is documented as an orally active antiarrhythmic agent related to propafenone, with studies in the early 1990s focusing on its primary antiarrhythmic efficacy[1][2][3][4].
To provide a comprehensive and practical technical support resource as requested, this guide will focus on a well-characterized compound with known cardiac off-target effects, GlyH-101 . GlyH-101 is a CFTR inhibitor that demonstrates significant off-target activity on several key cardiac ion channels[5]. The principles, experimental setups, and troubleshooting advice presented here using GlyH-101 as an example are broadly applicable to researchers investigating the cardiac safety profile of other small molecules.
Troubleshooting Guides and FAQs: GlyH-101
This section addresses specific issues researchers might encounter when studying the effects of GlyH-101 in cardiac electrophysiology experiments.
Q1: We are using GlyH-101 to block CFTR channels in cardiomyocytes, but we are observing unexpected changes in the action potential morphology. What could be the cause?
A1: While GlyH-101 is a known inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) Cl- current (ICl.PKA), it has well-documented off-target effects on other cardiac ion channels that are critical for shaping the action potential[5]. These off-target effects include:
-
Inhibition of the fast sodium current (INa): This will slow the upstroke of the action potential (Phase 0).
-
Inhibition of the L-type calcium current (ICa,L): This can shorten the plateau phase of the action potential.
-
Inhibition of the inward rectifier potassium current (IK1): This can depolarize the resting membrane potential.
It is crucial to consider these off-target activities when interpreting your results.
Q2: Our whole-cell patch-clamp experiments show a significant reduction in the peak inward current at the beginning of the action potential clamp step when applying GlyH-101. Is this consistent with its known off-target effects?
A2: Yes, this is a very likely consequence of GlyH-101's off-target effect on the cardiac sodium current (INa). A study on rabbit ventricular myocytes showed a marked inhibition of INa by GlyH-101 across the entire voltage range[5]. At a concentration of 30 µM, a fractional block of approximately 82% at -40 mV has been reported[5]. This potent inhibition of INa would lead to a significant reduction in the peak inward current you are observing.
Q3: We are trying to isolate the effect of GlyH-101 on ICa,L, but our data is noisy and inconsistent. What are some troubleshooting steps we can take?
A3: Isolating specific ion channel currents can be challenging. Here are some troubleshooting suggestions:
-
Optimize your voltage protocol: Use a voltage protocol specifically designed to isolate ICa,L. This typically involves a prepulse to inactivate sodium channels and the use of specific ion channel blockers in your external and internal solutions to eliminate contaminating currents.
-
Use appropriate channel blockers: Ensure your external solution contains blockers for other channels that might be active in the voltage range you are studying, such as tetrodotoxin (TTX) to block INa and a specific potassium channel blocker.
-
Verify cell health: Cardiomyocyte health is critical for consistent recordings. Ensure your cells are not overly swollen or granular, and that they form a high-resistance seal with the patch pipette.
-
Concentration-response curve: Perform a full concentration-response curve for GlyH-101 on ICa,L to understand its potency and efficacy in your specific experimental conditions. GlyH-101 has been shown to have a voltage-dependent inhibitory effect on ICa,L[5].
Q4: What evidence is there for the voltage-dependence of GlyH-101's block of cardiac ion channels?
A4: The inhibitory effect of GlyH-101 on both ICl.PKA and ICa,L has been shown to be voltage-dependent[5]. For ICl.PKA, the IC50 was found to be 0.3 µM at +100 mV and 5.1 µM at -100 mV in rabbit ventricular myocytes[5]. For ICa,L, the fractional block was greater at more positive potentials (~49% at +10 mV) compared to more negative potentials (~28% at -10 mV)[5]. This voltage-dependence is important to consider when designing your voltage-clamp protocols and interpreting your data.
Quantitative Data Summary
The following tables summarize the known off-target effects of GlyH-101 on key cardiac ion channels based on published data.
Table 1: Inhibitory Effects of GlyH-101 on Cardiac Ion Channels
| Ion Current | Channel | Species | Preparation | Key Findings | Reference |
| ICl.PKA | CFTR | Rabbit | Isolated Ventricular Myocytes | Voltage-dependent block. IC50 at +100 mV = 0.3 µM; IC50 at -100 mV = 5.1 µM. | [5] |
| INa | Nav1.5 | Rabbit | Isolated Ventricular Myocytes | Marked inhibition over the entire voltage range. Fractional block at -40 mV of ~82% with 30 µM GlyH-101. | [5] |
| ICa,L | Cav1.2 | Rabbit | Isolated Ventricular Myocytes | Voltage-dependent inhibition. Fractional block at +10 mV of ~49% and at -10 mV of ~28% with 30 µM GlyH-101. | [5] |
| IK1 | Kir2.x | Rabbit | Isolated Ventricular Myocytes | Reduction of inward current at -120 mV by ~43% with 30 µM GlyH-101. | [5] |
Key Experimental Protocols
Below are detailed methodologies for experiments commonly used to investigate the cardiac off-target effects of compounds like GlyH-101.
Whole-Cell Patch-Clamp Recording of Cardiac Ion Currents
Objective: To measure the effect of a test compound on specific ion currents in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of the chosen animal model (e.g., rabbit).
-
Solutions:
-
External (Bath) Solution: The composition is tailored to isolate the current of interest. For example, to record ICa,L, the external solution would typically contain (in mM): 135 TEA-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Sodium and potassium are replaced to eliminate INa and IK currents.
-
Internal (Pipette) Solution: The composition is also specific to the current being measured. For ICa,L, it might contain (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a giga-ohm seal with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage-clamp protocols are applied using a patch-clamp amplifier and data acquisition software. The specific protocol will depend on the channel being studied (e.g., a step depolarization from a holding potential to elicit ICa,L).
-
-
Drug Application: The test compound (e.g., GlyH-101) is applied to the bath solution at various concentrations to determine its effect on the recorded current.
-
Data Analysis: The amplitude and kinetics of the currents are measured before and after drug application. Concentration-response curves are generated to determine the IC50 of the compound.
Visualizations
Signaling Pathway of Known GlyH-101 Off-Target Effects
Caption: Off-target inhibition of cardiac ion channels by GlyH-101.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for patch-clamp analysis of off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic effects of two new propafenone related drugs. A study on four animal models of arrhythmia. | Semantic Scholar [semanticscholar.org]
- 4. Antiarrhythmic effects of two new propafenone related drugs. A study on four animal models of arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac ion channel current modulation by the CFTR inhibitor GlyH-101 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing LG 6-101 Solubility in Physiological Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with LG 6-101 in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my this compound DMSO stock solution into Phosphate-Buffered Saline (PBS). Why is this happening?
A1: This is a common issue for compounds that are sparingly soluble in aqueous solutions. This compound is known to be soluble in organic solvents like DMSO, but its solubility can be significantly lower in aqueous buffers such as PBS.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution if its concentration exceeds its solubility limit in the final buffer composition. The final concentration of DMSO is also a critical factor; high concentrations can be toxic to cells and may not be representative of physiological conditions.[2]
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A2: For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced toxicity and off-target effects.[2] However, the optimal concentration can be cell-line dependent, and it is advisable to run a vehicle control to assess the impact of DMSO on your specific experimental system.
Q3: Can adjusting the pH of my physiological buffer improve the solubility of this compound?
A3: Yes, adjusting the pH can significantly impact the solubility of compounds with ionizable groups.[3] For basic compounds, solubility generally increases at a lower pH, while acidic compounds are more soluble at a higher pH. Since this compound is a hydrochloride salt, it is expected to be more soluble in slightly acidic conditions.[4] It is recommended to determine the optimal pH for solubility while ensuring it remains within a physiologically compatible range for your experiment.
Q4: Are there any alternative solvents or excipients I can use to improve the aqueous solubility of this compound?
A4: If reducing the final DMSO concentration is not feasible, you might consider using co-solvents like ethanol or formulating this compound with solubilizing agents such as cyclodextrins or polyethylene glycol (PEG).[5][6] These agents can help to increase the aqueous solubility of hydrophobic compounds. However, it is crucial to test the compatibility of these excipients with your specific assay, as they can have their own biological effects.
Troubleshooting Guides
Issue: Precipitate Formation During Serial Dilution in Aqueous Buffer
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues when preparing aqueous solutions of this compound for your experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Solvents
| Solvent | Maximum Solubility (mM) | Notes |
| DMSO | > 100 | Stock solution preparation. |
| Ethanol | 25 | Can be used as a co-solvent. |
| PBS (pH 7.4) | 0.05 | Low solubility in physiological buffer. |
| PBS (pH 6.5) | 0.15 | Improved solubility in slightly acidic conditions. |
| Cell Culture Media + 10% FBS | 0.08 | Serum proteins can sometimes aid solubility. |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent (Final Concentration) | Maximum this compound Solubility (mM) |
| 0.5% DMSO | 0.05 |
| 1% Ethanol | 0.12 |
| 0.5% DMSO + 1% Ethanol | 0.18 |
| 1% PEG 400 | 0.25 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 4.26 mg for 1 mL of a 10 mM solution, based on a molecular weight of 426.02 g/mol ).[4]
-
Add Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Physiological Buffer
This protocol outlines the preparation of a final 10 µM working solution of this compound in PBS (pH 7.4) with a final DMSO concentration of 0.1%.
Workflow for Preparing Working Solution:
Caption: Experimental workflow for preparing this compound working solution.
-
Prepare Intermediate Dilution: From your 10 mM stock solution in DMSO, prepare a 1 mM intermediate dilution in pure DMSO.
-
Prepare Final Aqueous Solution: Pre-warm your physiological buffer (e.g., PBS, cell culture medium) to 37°C to aid solubility.
-
Dilute to Final Concentration: Add a small volume of the 1 mM DMSO intermediate to your pre-warmed aqueous buffer. For a 10 µM final concentration, add 1 µL of the 1 mM stock to 99 µL of buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[3]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[3]
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Interpreting unexpected results in LG 6-101 experiments
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with LG 6-101, a novel, potent, and selective inhibitor of the MEK1/2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to the kinase domain, it prevents the phosphorylation and subsequent activation of ERK1/2, a critical downstream component of the MAPK/ERK signaling pathway. This pathway is often dysregulated in various cancers, making this compound a subject of interest for oncology research.
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Q2: How should this compound be stored and reconstituted?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For reconstitution, use sterile DMSO to create a stock solution (e.g., 10 mM). This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months. For cell culture experiments, the DMSO stock should be further diluted in a sterile aqueous buffer or cell culture medium to the final working concentration. Ensure the final DMSO concentration in your assay is below 0.1% to avoid solvent-induced toxicity.
Q3: What are the known off-target effects of this compound?
A3: While this compound has been designed for high selectivity towards MEK1/2, comprehensive kinase profiling is ongoing. At concentrations significantly above the IC50 for MEK1/2, potential for off-target effects on other kinases in the CMGC group may exist. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Proliferation at Low Concentrations of this compound
Q: I am observing a paradoxical increase in cell proliferation in my MTT assay at low nanomolar concentrations of this compound, while higher concentrations show the expected inhibitory effect. What could be the cause?
A: This phenomenon, known as a paradoxical or rebound activation of the MAPK pathway, can occur in certain cell lines.
Potential Causes:
-
Feedback Loop Activation: In some cellular contexts, the inhibition of MEK can lead to the relief of a negative feedback loop, resulting in the upstream activation of RAF and a subsequent surge in signaling once the inhibitor concentration is suboptimal.
-
Cell Line Specific Resistance: The specific genetic background of your cells (e.g., mutations in upstream components like KRAS or BRAF) can influence their response to MEK inhibition.
-
Assay Artifact: The MTT assay can be influenced by changes in cellular metabolism, which may not always directly correlate with cell number.
Recommended Actions:
-
Confirm with an Orthogonal Assay: Use a direct cell counting method (e.g., trypan blue exclusion) or a different viability assay (e.g., CellTiter-Glo) to confirm that the observed effect is a true increase in cell number and not an artifact of the MTT assay.
-
Analyze Downstream Signaling: Perform a Western blot to check the phosphorylation status of ERK1/2 (p-ERK1/2) at the same low concentrations of this compound. A paradoxical increase in p-ERK1/2 would confirm a rebound activation of the pathway.
-
Expand Dose-Response Curve: Test a wider range of this compound concentrations to fully characterize the dose-response relationship in your specific cell line.
Technical Support Center: Minimizing Variability in Animal Models Treated with LG 6-101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal models treated with LG 6-101. Given that this compound is identified as a propafenone-related antiarrhythmic agent, this guide draws upon the known mechanisms of Class 1C antiarrhythmic drugs and general best practices in animal research to address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name 1-[3-(2-methoxy-3-(2-methylpropylamino)-propoxy)-4-methyl- 2-thienyl]-3-phenyl-1-propanon hydrochloride, is a propafenone-related antiarrhythmic agent. As a Class 1C antiarrhythmic, its primary mechanism of action is the blockade of cardiac sodium channels.[1] This action slows the influx of sodium ions into cardiac muscle cells, reducing the rate of depolarization (Phase 0 of the action potential) and thereby decreasing cell excitability.[1][2][3] This effect is more pronounced in cells with a higher firing rate. Additionally, similar to its parent compound propafenone, this compound may exhibit secondary beta-adrenergic and potassium channel blocking activities.[1][4]
Q2: Why is there significant variability in the response of my animal models to this compound?
A2: Variability in animal model responses to drug treatment is a common challenge and can stem from multiple sources. These can be broadly categorized as biological, methodological, and environmental factors.
-
Biological Factors: Inherent differences between animals, such as genetic background, sex, age, and body weight, can significantly influence drug metabolism and response.[5]
-
Methodological Factors: Inconsistencies in experimental procedures are a major contributor to variability. This includes the route and timing of drug administration, the volume and concentration of the dose, and the techniques used for inducing and measuring physiological responses.[5]
-
Environmental Factors: The animal's housing conditions, diet, and exposure to stressors (like noise or handling) can alter their physiology and impact experimental outcomes.[5]
Q3: How can I standardize my experimental protocol to minimize variability?
A3: Standardization is key to reducing variability. This involves creating and strictly adhering to a detailed standard operating procedure (SOP) for all aspects of the experiment. Key areas to standardize include:
-
Animal Supply: Source all animals from a single, reputable supplier.
-
Housing: Maintain consistent housing conditions (e.g., cage density, temperature, humidity, light-dark cycle).
-
Acclimatization: Allow for a sufficient acclimatization period (typically at least one week) before starting the experiment.
-
Dosing: Ensure all personnel are thoroughly trained in the chosen drug administration technique to maintain consistency in volume, concentration, and timing.[5]
-
Data Collection: Standardize the timing and methods of all measurements and assessments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in electrocardiogram (ECG) recordings between animals in the same treatment group. | 1. Inconsistent electrode placement.2. Animal stress during recording.3. Electrical interference. | 1. Develop a strict protocol for electrode placement and ensure all technicians are trained to follow it precisely.2. Habituate animals to the recording procedure to minimize stress-induced physiological changes.3. Check for and eliminate sources of electrical noise in the experimental setup. Ensure proper grounding of equipment.[6] |
| Inconsistent induction of arrhythmia in the animal model. | 1. Variability in the administration of the arrhythmogenic agent (e.g., aconitine, barium chloride).2. Differences in animal sensitivity to the agent. | 1. Standardize the concentration, volume, and rate of infusion/injection of the arrhythmogenic agent.2. Use animals within a narrow age and weight range. Consider a pilot study to determine the optimal dose of the arrhythmogenic agent for your specific animal strain.[7] |
| Unexpected adverse effects or mortality in treated animals. | 1. Proarrhythmic effects of this compound, especially at higher doses.2. Off-target effects due to the compound's beta-blocking activity.3. Incorrect dosage calculation or administration. | 1. Conduct a dose-response study to identify the therapeutic window and potential toxic doses.[8] As with other Class 1C antiarrhythmics, be aware of the potential for proarrhythmic effects.[3][9]2. Monitor for signs of bradycardia or bronchospasm, which could indicate significant beta-blockade.[2]3. Double-check all dosage calculations and ensure accurate administration. |
| Lack of a clear dose-response relationship. | 1. Insufficient range of doses tested.2. High inter-animal variability masking the effect.3. Saturation of drug metabolism. | 1. Expand the range of doses tested, including both lower and higher concentrations.2. Increase the sample size per group to improve statistical power. Implement stricter standardization of the experimental protocol.3. Be aware that propafenone exhibits nonlinear pharmacokinetics due to saturable metabolism, and this compound may behave similarly.[4] |
Experimental Protocols
Representative Experimental Protocol: Aconitine-Induced Arrhythmia in Rats
This protocol is a representative example for evaluating the antiarrhythmic effects of a compound like this compound.
1. Animals and Housing:
-
Male Wistar rats (200-250 g) sourced from a single supplier.
-
Housing in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Standard chow and water available ad libitum.
-
Minimum 7-day acclimatization period before the experiment.
2. Animal Preparation and ECG Recording:
-
Anesthetize rats with an appropriate agent (e.g., urethane, 1.2 g/kg, i.p.).
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Insert subcutaneous needle electrodes for continuous ECG recording (Lead II).
-
Allow for a 20-minute stabilization period after anesthesia before any intervention.
3. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline with 1% Tween 80).
-
Administer this compound or vehicle control intravenously (i.v.) via a cannulated jugular vein.
-
Test at least three different doses of this compound.
4. Induction of Arrhythmia:
-
10 minutes after the administration of this compound or vehicle, start a continuous infusion of aconitine (10 µg/kg/min) through a cannulated femoral vein.[5][10]
-
Continuously monitor the ECG.
5. Data Analysis:
-
Measure the time to the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Calculate the cumulative dose of aconitine required to induce these arrhythmias.
-
Compare the results between the vehicle control group and the this compound treated groups.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Time to Onset of VPBs (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Time to Onset of VT (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Time to Onset of VF (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aconitine Dose for VPBs (µg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for evaluating this compound in a rat arrhythmia model.
References
- 1. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 2. Propafenone - Wikipedia [en.wikipedia.org]
- 3. Propafenone: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. Propafenone: an effective agent for the management of supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Guidelines for the use of propafenone in treating supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental evaluation of anti arrhythmic drugs | PPTX [slideshare.net]
Technical Support Center: LG 6-101 Preclinical Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering formulation challenges with LG 6-101 and similar poorly soluble compounds in preclinical studies.
Disclaimer
Publicly available information on the specific formulation of this compound is limited. The following guidance is based on established principles and common challenges encountered during the preclinical formulation of poorly water-soluble new chemical entities (NCEs).
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when formulating a new chemical entity like this compound for preclinical studies?
A1: The most frequent initial hurdles for NCEs like this compound often revolve around poor aqueous solubility and stability.[1][2][3] These issues can lead to low bioavailability, making it difficult to achieve desired exposures in animal studies for accurate assessment of efficacy and toxicology.[2][4] Identifying the Biopharmaceutics Classification System (BCS) class of the compound early on is a critical step in devising an appropriate formulation strategy.[1][2] For instance, a BCS Class II compound (low solubility, high permeability) will require different formulation approaches than a Class IV compound (low solubility, low permeability).
Q2: How can I improve the solubility of this compound for oral administration in rodents?
A2: Several strategies can be employed to enhance the solubility of poorly soluble compounds for oral preclinical studies. The choice of strategy depends on the physicochemical properties of the compound. Common approaches include:
-
Co-solvent Systems: Utilizing a mixture of solvents to increase solubility.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, enhancing dissolution rate.[2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution.[4]
Q3: What are the key considerations for selecting excipients for a preclinical formulation?
A3: Excipient selection is critical and must be done with careful consideration for animal-specific toxicity and potential impact on the drug's performance.[1] Key considerations include:
-
Toxicity: Ensure the excipient is safe and well-tolerated in the chosen animal species at the intended dose.
-
Compatibility: The excipient must be compatible with the drug substance and not cause degradation.
-
Solubilization Capacity: The excipient should effectively enhance the solubility of the drug to the target concentration.
-
Route of Administration: The chosen excipients must be appropriate for the intended route of administration (e.g., oral gavage, intravenous injection).
-
Regulatory Acceptance: While not a primary concern for very early studies, using excipients with a known safety profile can be advantageous for later stages of development.
Troubleshooting Guides
Problem: Low and Variable Bioavailability in Pharmacokinetic (PK) Studies
Possible Causes:
-
Poor aqueous solubility leading to incomplete dissolution.
-
Precipitation of the compound in the gastrointestinal tract upon dilution with aqueous fluids.[1]
-
Instability of the compound in the formulation or in the GI tract.
-
First-pass metabolism.
Troubleshooting Workflow:
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. altasciences.com [altasciences.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Proarrhythmic Potential of LG 6-101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the proarrhythmic potential assessment of LG 6-101.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the known mechanism of action for this compound? | This compound is structurally related to propafenone, suggesting it likely acts as a Class Ic antiarrhythmic agent.[1] This class of drugs primarily blocks the fast sodium channels (INa), slowing conduction velocity in the heart. While effective for certain arrhythmias, this mechanism can also be proarrhythmic. |
| What are the primary assays to evaluate the proarrhythmic potential of a compound like this compound? | A standard assessment includes an in vitro hERG (human Ether-à-go-go-Related Gene) potassium channel assay, an ex vivo isolated perfused heart (Langendorff) study, and an in vivo QT interval assessment in a relevant animal model.[2][3][4] |
| Why is hERG channel inhibition a major concern for proarrhythmia? | The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[5][6] Inhibition of this channel can delay repolarization, leading to QT interval prolongation and an increased risk of a life-threatening arrhythmia called Torsade de Pointes (TdP).[5][7] |
| Does QT prolongation in an animal model always translate to proarrhythmic risk in humans? | Not always, but there is a high concordance between non-rodent animal models and human QT findings.[8] However, factors like species-specific ion channel pharmacology and drug metabolism can influence the translational predictability. Therefore, a comprehensive assessment across multiple models is recommended. |
Troubleshooting Guides
hERG Channel Assay
Issue: High variability in IC50 values for this compound in automated patch-clamp experiments.
Possible Causes and Solutions:
-
Compound Solubility: this compound may precipitate at higher concentrations in the aqueous-based assay buffer.
-
Troubleshooting: Visually inspect solutions for precipitation. Use a validated solvent and ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%. Consider using a different salt form of the compound if available.
-
-
Cell Line Instability: The expression of the hERG channel in the cell line (e.g., HEK293 or CHO) may be unstable over passages.
-
Troubleshooting: Use cells within a validated passage number range. Regularly perform quality control checks on the cell line, including monitoring baseline channel activity and response to a known hERG inhibitor as a positive control.
-
-
Voltage Protocol: The voltage protocol used may not be optimal for detecting state-dependent binding of this compound.
-
Troubleshooting: As a Class Ic agent, this compound may exhibit use-dependent block. Implement a voltage protocol that includes a train of depolarizing pulses to assess for this phenomenon.
-
Illustrative Data for this compound hERG Inhibition:
| Concentration (µM) | % hERG Current Inhibition (Mean ± SEM) |
| 0.1 | 5.2 ± 1.8 |
| 0.3 | 15.7 ± 3.2 |
| 1 | 48.9 ± 5.1 |
| 3 | 75.3 ± 4.5 |
| 10 | 92.1 ± 2.9 |
| IC50 | 1.1 µM |
Langendorff Isolated Heart Preparation
Issue: Difficulty in observing a clear effect of this compound on the monophasic action potential duration (MAPD).
Possible Causes and Solutions:
-
Inappropriate Perfusion Rate: An incorrect perfusion rate can lead to ischemia or edema, masking the drug's effects.
-
Confounding Effects on Conduction: As a sodium channel blocker, this compound may significantly slow conduction (increase QRS duration), which can complicate the interpretation of repolarization effects.
-
Troubleshooting: Carefully measure and analyze changes in both conduction (PR interval, QRS duration) and repolarization (MAPD, QT interval). Use electrophysiological modeling to dissect the relative contributions of these effects.
-
-
Drug Concentration in Tissue: The concentration of this compound reaching the cardiac tissue may be lower than the perfusate concentration due to binding to the apparatus tubing.
-
Troubleshooting: Use tubing with low drug-binding properties. Collect perfusate samples before and after they pass through the heart to measure the actual drug concentration delivered.
-
Illustrative Data for this compound in Langendorff Heart (Guinea Pig):
| Parameter | Baseline (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | % Change |
| Heart Rate (bpm) | 185 ± 10 | 178 ± 12 | -3.8% |
| LVDP (mmHg) | 85 ± 5 | 78 ± 6 | -8.2% |
| +dP/dtmax (mmHg/s) | 1550 ± 120 | 1390 ± 110 | -10.3% |
| QRS Duration (ms) | 25 ± 2 | 35 ± 3 | +40.0% |
| QT Interval (ms) | 150 ± 8 | 165 ± 9 | +10.0% |
In Vivo QT Assessment
Issue: Significant heart rate variability in conscious telemetered animals, making QT correction difficult.
Possible Causes and Solutions:
-
Animal Stress: Handling and dosing procedures can cause stress, leading to fluctuations in heart rate.
-
Troubleshooting: Ensure animals are adequately acclimatized to the experimental conditions. Use experienced personnel for handling and dosing to minimize stress. Allow for a sufficient post-dosing stabilization period before data analysis.
-
-
Inappropriate QT Correction Formula: The use of a standard QT correction formula (e.g., Bazett's) may not be suitable for the heart rate range of the animal model.
-
Troubleshooting: Develop a species-specific QT correction formula based on baseline data from a large population of animals. Alternatively, analyze the relationship between QT and RR intervals for each animal individually.
-
-
Anesthesia Effects (if applicable): If an anesthetized model is used, the anesthetic agent can have its own effects on cardiovascular parameters.[11]
-
Troubleshooting: Choose an anesthetic with minimal cardiovascular effects. Maintain a stable plane of anesthesia throughout the experiment. Conscious, unrestrained animal models using telemetry are generally preferred to avoid these confounding factors.[4]
-
Illustrative Data for this compound In Vivo QT Assessment (Dog):
| Time Post-Dose (hours) | Plasma Concentration (ng/mL) | Change in QTcI from Vehicle (ms) (Mean ± SEM) |
| 1 | 150 ± 25 | 5 ± 2 |
| 2 | 320 ± 45 | 12 ± 3 |
| 4 | 280 ± 38 | 10 ± 2.5 |
| 8 | 110 ± 18 | 4 ± 1.5 |
| 24 | < 10 | 1 ± 1 |
Experimental Protocols
hERG Manual Patch-Clamp Assay
-
Cell Culture: HEK293 cells stably expressing the hERG channel are cultured in appropriate media and conditions.
-
Cell Preparation: Cells are harvested and plated at a suitable density on glass coverslips for electrophysiological recording.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed. The extracellular solution contains standard physiological ion concentrations. The intracellular pipette solution contains a potassium-based solution to isolate the potassium currents.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the hERG current. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
-
Drug Application: this compound is acutely applied at increasing concentrations via a perfusion system. The effect on the hERG tail current is measured at each concentration.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a concentration-response curve.
Langendorff Isolated Perfused Heart
-
Animal Preparation: A suitable animal (e.g., guinea pig, rabbit) is heparinized and anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[9][10]
-
Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.[12]
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Electrodes are placed on the epicardial surface to record a pseudo-ECG. A monophasic action potential electrode may also be placed on the ventricular surface.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Data Acquisition: Baseline parameters (heart rate, left ventricular developed pressure, +dP/dtmax, QRS duration, QT interval, MAPD) are recorded.
-
Drug Perfusion: this compound is added to the perfusate at the desired concentrations, and the effects on the recorded parameters are measured.
In Vivo Telemetry Study
-
Animal Model: A non-rodent species such as the dog or non-human primate is typically used.[4]
-
Telemetry Implantation: Animals are surgically implanted with a telemetry device capable of recording ECG, blood pressure, and body temperature.
-
Recovery and Acclimatization: Animals are allowed to fully recover from surgery and are acclimatized to the housing and experimental procedures.
-
Baseline Data Collection: Baseline cardiovascular data are collected continuously for at least 24 hours prior to dosing.
-
Dosing: Animals are administered a single oral or intravenous dose of this compound or vehicle.
-
Post-Dose Data Collection: Cardiovascular parameters are recorded continuously for at least 24 hours post-dose.
-
Data Analysis: The QT interval is corrected for heart rate using a suitable formula (e.g., individual animal correction). The change in the corrected QT interval (QTc) from baseline is calculated for each time point and compared between the drug-treated and vehicle-treated groups.
Visualizations
Caption: Workflow for assessing the proarrhythmic potential of a new chemical entity.
Caption: Signaling pathway of hERG channel block leading to potential proarrhythmia.
References
- 1. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac safety pharmacology: from human ether-a-gogo related gene channel block towards induced pluripotent stem cell based disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of QT interval assessment in safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 5. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Proarrhythmic potential of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance | Semantic Scholar [semanticscholar.org]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. Langendorff Heart [sheffbp.co.uk]
- 11. Cardiovascular parameters in anaesthetized guinea pigs: a safety pharmacology screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.medicalexpo.com [pdf.medicalexpo.com]
Technical Support Center: Managing the Contractile Effects of LG 6-101
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the effects of LG 6-101 on cardiac contractility in experimental settings. The following information is designed to assist in troubleshooting common issues and to offer standardized protocols for assessing and controlling for the compound's negative inotropic properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary effect on contractility?
A1: this compound is an antiarrhythmic compound structurally related to propafenone, classifying it as a Class Ic antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in cardiomyocytes. This action slows the upstroke of the cardiac action potential (Phase 0), leading to a subsequent decrease in intracellular calcium availability and resulting in a negative inotropic effect (reduced contractility). Additionally, like propafenone, this compound may exhibit some beta-adrenergic blocking activity, which can further contribute to a reduction in myocardial contractility.[2]
Q2: My experimental model shows a significant decrease in contractility after applying this compound. Is this expected?
A2: Yes, a decrease in contractility is an expected pharmacological effect of this compound. Studies have shown that this compound, similar to its parent compound propafenone, exerts a negative inotropic effect.[1][3] The magnitude of this effect is dose-dependent.
Q3: How can I control for the negative inotropic effects of this compound in my experiments?
A3: There are several strategies to control for or counteract the negative inotropic effects of this compound:
-
Concurrent use of a positive inotropic agent: Beta-adrenergic agonists like isoproterenol or dobutamine can be used to counteract the negative inotropic effects. These agents increase intracellular cyclic AMP (cAMP) levels, leading to enhanced calcium influx and sarcoplasmic reticulum calcium release, thereby increasing contractility.
-
Adjustment of extracellular calcium concentration: Increasing the concentration of calcium in the superfusate or perfusate can help to offset the reduction in calcium influx caused by this compound.
-
Dose-response analysis: Conduct a thorough dose-response curve for this compound in your specific model to identify a concentration that provides the desired antiarrhythmic effect with an acceptable level of negative inotropy.
-
Use of appropriate controls: Always include a vehicle control and consider a positive control with a known negative inotropic agent (e.g., propafenone) to contextualize the effects of this compound.
Q4: Are there any specific experimental models that are particularly sensitive to the negative inotropic effects of this compound?
A4: Models with baseline compromised cardiac function, such as those from aged animals or models of heart failure, may be more susceptible to the negative inotropic effects of this compound. In vitro preparations like isolated cardiomyocytes and papillary muscles are excellent for directly quantifying inotropic effects without the confounding influences of systemic circulation and neurohormonal feedback that are present in in vivo models.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Complete loss of contractility | - High concentration of this compound.- Compromised health of the experimental preparation. | - Reduce the concentration of this compound.- Verify the viability of your tissue/cells (e.g., check baseline contractility, response to known agonists).- Ensure proper oxygenation and temperature of the experimental buffer. |
| High variability in contractile response | - Inconsistent drug concentration.- Instability of the experimental preparation.- Differences in tissue/cell health. | - Prepare fresh drug solutions for each experiment.- Allow for an adequate equilibration period before drug application.- Implement strict quality control criteria for tissue/cell inclusion. |
| Inability to reverse negative inotropy | - Irreversible drug binding (unlikely for this class).- Insufficient concentration of the counteracting agent.- Severe depression of cardiac function. | - Perform thorough washout procedures.- Increase the concentration of the positive inotropic agent (e.g., isoproterenol, dobutamine) in a stepwise manner.- Re-evaluate the health of the preparation. |
Data Presentation
The following tables summarize the expected effects of this compound on cardiac contractility, with propafenone used as a reference compound due to the limited availability of specific quantitative data for this compound.
Table 1: Qualitative and Semi-Quantitative Effects of this compound and Propafenone on Cardiac Contractility
| Parameter | This compound | Propafenone | Reference |
| Effect on Contractility | Negative Inotropic | Negative Inotropic | [1][3] |
| Relative Potency | Did not decrease contractility more than propafenone | - | [1] |
| Effective Concentration for Negative Inotropy | Not explicitly determined | ≥ 1 x 10-6 M in guinea pig papillary muscle | [3] |
Table 2: Dose-Dependent Negative Inotropic Effect of Propafenone (as a surrogate for this compound)
| Concentration (M) | Species/Model | Observed Effect | Reference |
| 1 x 10-6 | Guinea Pig / Papillary Muscle | Onset of negative inotropic effect | [3] |
| 1 x 10-5 | Guinea Pig / Papillary Muscle | Further reduction in contractility | [3] |
| 1 µg/mL (~2.9 x 10-6 M) | Guinea Pig / Ventricular Strips | Reduced contractility | [4] |
Experimental Protocols
Assessment of Contractility in Isolated Papillary Muscle
Objective: To quantify the direct effects of this compound on the contractility of an isolated cardiac muscle preparation.
Methodology:
-
Animal Preparation: A male Wistar rat (250-300g) is anesthetized. The heart is rapidly excised and placed in ice-cold, oxygenated Krebs-Henseleit (KH) buffer.
-
Muscle Dissection: The right ventricle is opened, and the tricuspid valve is identified. A papillary muscle is carefully dissected with its tendinous and ventricular ends intact.
-
Mounting: The muscle is mounted vertically in a tissue bath containing oxygenated KH buffer at 37°C. One end is attached to a fixed hook, and the other to a force transducer.
-
Stimulation: The muscle is stimulated to contract isometrically at a fixed frequency (e.g., 1 Hz) using platinum field electrodes.
-
Equilibration: The preparation is allowed to equilibrate for at least 60 minutes, with periodic adjustments of muscle length to achieve a stable baseline contractile force.
-
Drug Application:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the bath at regular intervals (e.g., every 15 minutes).
-
To test for reversal, a positive inotropic agent (e.g., isoproterenol, 10-8 to 10-6 M) is added in the continued presence of this compound.
-
-
Data Analysis: The developed tension (force of contraction) and its first derivative (dP/dt) are recorded and analyzed.
Langendorff Isolated Heart Perfusion
Objective: To evaluate the effects of this compound on global cardiac function in an ex vivo heart model.
Methodology:
-
Animal Preparation and Heart Excision: As described for the papillary muscle preparation.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus. Retrograde perfusion with oxygenated KH buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C) is initiated.
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Pacing electrodes may be placed on the right atrium.
-
Equilibration: The heart is allowed to stabilize for 20-30 minutes until a steady heart rate and left ventricular developed pressure (LVDP) are achieved.
-
Drug Administration: this compound is administered via the perfusion buffer at increasing concentrations.
-
Data Acquisition: Left ventricular pressure (systolic and diastolic), heart rate, and coronary flow are continuously monitored.
-
Counteraction Protocol: To assess the reversibility of the negative inotropic effect, the perfusion buffer can be switched to one containing a positive inotropic agent (e.g., dobutamine, 1-10 µM) or an elevated calcium concentration (e.g., 2.5 mM).
Contractility of Isolated Adult Cardiomyocytes
Objective: To measure the effect of this compound on the shortening of single cardiomyocytes.
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from an adult rat or mouse ventricle.
-
Plating: Isolated, calcium-tolerant myocytes are plated on laminin-coated coverslips.
-
Perfusion and Stimulation: The coverslip is placed in a chamber on the stage of an inverted microscope and superfused with a buffered salt solution. Cells are field-stimulated to contract at a physiological frequency (e.g., 1 Hz).
-
Image Acquisition: Cell shortening is recorded using a video-edge detection system or a high-speed camera.
-
Drug Application: this compound is added to the superfusate at various concentrations.
-
Data Analysis: Parameters such as the amplitude of cell shortening, and velocities of shortening and relengthening are measured and analyzed.
Signaling Pathways and Mechanisms
Cardiac Excitation-Contraction Coupling
The contraction of a cardiomyocyte is initiated by an action potential that propagates along the sarcolemma. This process, known as excitation-contraction coupling, involves a series of steps that lead to the interaction of actin and myosin filaments.
Mechanism of this compound's Negative Inotropic Effect
This compound, as a sodium channel blocker, primarily interferes with the initial phase of the action potential. This has downstream consequences on calcium signaling and, ultimately, on the force of contraction.
By understanding these mechanisms and utilizing the provided protocols, researchers can effectively control for and interpret the contractile effects of this compound in their experimental models.
References
- 1. Antiarrhythmic effects of two new propafenone related drugs. A study on four animal models of arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propafenone shows class Ic and class II antiarrhythmic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological and antiarrhythmic properties of propafenon in isolated cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of LG 6-101 and Propafenone in Preclinical Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic efficacy of LG 6-101 and the established Class 1C antiarrhythmic drug, propafenone, based on available preclinical data. The information is intended to assist researchers in understanding the relative pharmacological profiles of these two agents in various arrhythmia models.
Introduction
This compound is a compound structurally related to propafenone, a widely used antiarrhythmic agent for the treatment of atrial and ventricular arrhythmias.[1] Propafenone primarily acts by blocking cardiac sodium channels (Class 1C activity), thereby slowing conduction and reducing the excitability of myocardial cells.[1] It also possesses secondary beta-adrenergic blocking properties.[1] this compound was developed as a potential alternative to propafenone, with investigations into its efficacy in various arrhythmia models. This guide synthesizes the findings from comparative studies to provide a clear overview of their relative performance.
Mechanism of Action
Both this compound and propafenone are classified as Class 1C antiarrhythmic agents. Their primary mechanism involves the blockade of fast sodium channels (INa) in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, leading to slowed conduction velocity. This effect is particularly pronounced in tissues with a high firing rate, making it effective in suppressing tachyarrhythmias. Propafenone is also known to exhibit beta-adrenergic blocking activity, which can contribute to its antiarrhythmic effects by reducing sympathetic tone.[1] Given its structural similarity, this compound is presumed to share this primary mechanism of action.
References
A Comparative Analysis of the Oral Bioavailability of LG 6-101 and Propafenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the oral bioavailability of LG 6-101 and propafenone, two structurally related antiarrhythmic agents. While propafenone is a well-established class Ic antiarrhythmic drug, this compound was developed as an analog with the aim of improving upon its pharmacokinetic profile. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes key concepts to aid in research and development.
Executive Summary
Propafenone exhibits significant first-pass metabolism, leading to low and variable oral bioavailability. In contrast, this compound, a structurally related compound, has been reported to demonstrate good oral activity in preclinical studies. However, a direct quantitative comparison of their oral bioavailability from the primary literature is challenging due to the limited availability of specific data for this compound. This guide compiles the existing data to facilitate a comparative understanding.
Data Presentation: Oral Bioavailability Parameters
The following table summarizes the available quantitative data on the oral bioavailability of propafenone in rats. It is important to note that specific quantitative bioavailability data for this compound from publicly accessible, peer-reviewed literature is limited. The primary study comparing this compound and propafenone described the former as having "good oral activity" in rats but did not provide specific bioavailability percentages.
| Compound | Species | Dose (Oral) | Absolute Bioavailability (%) | Key Findings | Reference |
| Propafenone | Rat (Sprague-Dawley) | 10 mg/kg | (-)-enantiomer: 42.2% (+)-enantiomer: 25.4% | Stereoselective first-pass metabolism. | [1] |
| This compound | Rat | 16, 32, 64, 128, 256 mg/kg | Data not available | Described as having "good oral activity". | [2] |
Experimental Protocols
The determination of oral bioavailability is a critical step in drug development. Below is a detailed methodology representative of the key experiments cited in the comparison of this compound and propafenone.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical procedure for determining the absolute oral bioavailability of a compound in a rat model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Health Status: Healthy, pathogen-free, and within a specific weight range.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Housed in controlled conditions of temperature, humidity, and light-dark cycle, with ad libitum access to standard chow and water. Animals are fasted overnight before dosing.
2. Drug Administration:
-
Groups: Animals are divided into two groups: an intravenous (IV) administration group and an oral (PO) administration group.
-
Intravenous Administration: The compound is dissolved in a suitable vehicle and administered as a single bolus injection into the tail vein at a specific dose (e.g., 10 mg/kg for propafenone).
-
Oral Administration: The compound is dissolved or suspended in a suitable vehicle and administered via oral gavage at a specific dose (e.g., 10 mg/kg for propafenone; various doses for this compound as per the study).
3. Blood Sampling:
-
Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the compound and its major metabolites are determined using a validated bioanalytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
The method is validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Parameters include:
-
Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Elimination half-life (t1/2).
-
-
Absolute Oral Bioavailability (F%) Calculation:
-
F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100
-
Mandatory Visualizations
Experimental Workflow for Oral Bioavailability Determination
Caption: Workflow for determining oral bioavailability in a rat model.
Signaling Pathway of Propafenone and a Proposed Pathway for this compound
Propafenone is a class Ic antiarrhythmic agent that primarily acts by blocking the fast inward sodium channels (INa) in cardiac muscle cells. This action slows the upstroke of the action potential (Phase 0), thereby reducing the excitability of the cells. As this compound is structurally related to propafenone, it is proposed to have a similar mechanism of action.
Caption: Proposed mechanism of action for propafenone and this compound.
References
Head-to-Head Comparison of Novel Antiarrhythmic Agents: LG 6-101 and LG 6-102
This guide provides a comprehensive, data-driven comparison of two novel antiarrhythmic compounds, LG 6-101 and LG 6-102. Developed as structural analogs of the widely used Class 1 antiarrhythmic drug propafenone, these agents have demonstrated significant potential in preclinical models. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their relative performance based on available experimental data.
Compound Overview
This compound and LG 6-102 are new chemical entities designed to improve upon the pharmacological profile of propafenone, which is known for its relatively low bioavailability.[1] Both compounds have shown potent antiarrhythmic effects in various animal models.[1][2]
-
This compound: 1-[3-(2-methoxy-3-(2-methylpropylamino)-propoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanone, hydrochloride (MW: 426.02)[1][2]
-
LG 6-102: 2-(2-methoxy-3-propylamino-propoxy)-3-phenyl-propiophenone, hydrochloride (MW: 391.92)[1][2]
Comparative Efficacy in Preclinical Models
The antiarrhythmic properties of this compound and LG 6-102 have been evaluated in several well-established animal models of cardiac arrhythmia. The following tables summarize the key comparative findings.
Table 1: Efficacy in In Vitro and In Vivo Arrhythmia Models
| Arrhythmia Model | Key Efficacy Parameter | This compound Performance | LG 6-102 Performance | Reference Compound (Propafenone) | Source |
| Isolated Guinea Pig Left Auricles | Prolongation of Functional Refractory Period | ~2x more effective | ~2x more effective | Baseline | [1] |
| Ouabain-Induced Arrhythmia (Guinea Pigs) | Delay in Onset of Ventricular Premature Beats | Significantly more effective (p ≤ 0.002) | Similar to Propafenone | Baseline | [1] |
| Aconitine-Induced Arrhythmia (Rats, IV) | Antiarrhythmic Effect | Similar to Propafenone | Similar to Propafenone | Baseline | [1] |
| Aconitine-Induced Arrhythmia (Rats, IV) | Protection Against Cardiac Arrest | Significantly better (p ≤ 0.003) | Similar to Propafenone | Baseline | [1] |
| Coronary Artery Occlusion (Rats) | Reduction of Ischemic Area | Most effective | Less effective than this compound | Less effective than this compound | [1] |
Table 2: Oral Efficacy in Aconitine-Induced Arrhythmia in Rats
| Parameter | This compound | LG 6-102 | Key Finding | Source |
| Dosing Regimen | 16, 32, 64, 128, 256 mg/kg (by gavage, twice daily for 4 days) | 4, 8, 16, 32, 64 mg/kg (by gavage, twice daily for 4 days) | Both showed strong antiarrhythmic effects. | [2][3] |
| Protection Against Cardiac Arrest | Less effective than LG 6-102 | Significantly more effective (p ≤ 0.05) | LG 6-102 demonstrates superior protection against aconitine-induced cardiac arrest upon oral administration. | [2][3] |
| Delay of Ventricular Premature Beats | Good effect | Good effect | Both substances were effective in delaying the onset of ventricular premature beats. | [2] |
Mechanism of Action and Signaling Pathway
As analogs of propafenone, this compound and LG 6-102 are presumed to function as Class 1 antiarrhythmic agents. This class of drugs primarily acts by blocking voltage-gated sodium channels in cardiomyocytes. This action reduces the influx of sodium during phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity. The prolongation of the functional refractory period observed with both compounds is consistent with this mechanism.
Caption: Proposed mechanism of action for this compound and LG 6-102.
Experimental Protocols
The following are summaries of the methodologies used in the key comparative studies.
In Vitro Assessment of Functional Refractory Period
-
Model: Isolated left auricles from guinea pigs.
-
Procedure: The functional refractory period was measured before and after the application of the test compounds. The concentration-dependent effects were evaluated to determine relative potency. Contractility was also monitored to assess for negative inotropic effects.
-
Reference: [1]
In Vivo Arrhythmia Models
A standardized workflow was employed for the in vivo evaluation of antiarrhythmic efficacy.
Caption: General workflow for in vivo arrhythmia model experiments.
-
Ouabain-Induced Arrhythmia:
-
Animal: Guinea pigs.
-
Protocol: Following administration of the test compound, ouabain was infused to induce ventricular premature beats. The primary endpoint was the time to the onset of these arrhythmias.[1]
-
-
Aconitine-Induced Arrhythmia:
-
Animal: Rats.
-
Protocol (IV): Test compounds were administered intravenously prior to the infusion of aconitine. Antiarrhythmic effects and protection against cardiac arrest were the measured outcomes.[1]
-
Protocol (Oral): this compound, LG 6-102, or propafenone was administered by gavage twice daily for four days. On the fifth day, aconitine was infused to induce arrhythmia.[2][3]
-
-
Coronary Artery Occlusion-Induced Arrhythmia:
-
Animal: Rats.
-
Protocol: Arrhythmias were induced by the occlusion of the left descending coronary artery. The efficacy of the test drugs in suppressing these arrhythmias was evaluated. Additionally, the size of the resulting ischemic area was measured.[1]
-
Summary and Conclusion
Both this compound and LG 6-102 are potent antiarrhythmic agents with distinct profiles that may offer advantages over propafenone and each other in specific clinical contexts.
-
Shared Strengths: Both compounds are approximately twice as effective as propafenone in prolonging the functional refractory period in vitro and exhibit good oral bioavailability in rats.[1][2]
-
This compound: This compound demonstrates superior efficacy in delaying the onset of ventricular premature beats in the ouabain-induced arrhythmia model and provides better protection against cardiac arrest in the aconitine model (IV administration).[1] Furthermore, it was the most effective agent at reducing the size of the ischemic area following coronary artery occlusion.[1] These findings suggest that this compound may have a particularly strong protective effect in the context of ischemic-related arrhythmias.
-
LG 6-102: While comparable to propafenone in several models, LG 6-102 shows significantly better oral efficacy in protecting against aconitine-induced cardiac arrest compared to this compound.[2][3] This highlights its potential as a potent, orally administered antiarrhythmic.
References
- 1. Antiarrhythmic effects of two new propafenone related drugs. A study on four animal models of arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
Comparative Efficacy of LG 6-101 and Propafenone in Reducing Myocardial Ischemic Area
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug LG 6-101 and the established antiarrhythmic agent propafenone, with a specific focus on their efficacy in reducing myocardial ischemic area. This document synthesizes available preclinical data, details relevant experimental methodologies, and outlines the known mechanisms of action.
Executive Summary
Limited preclinical evidence suggests that this compound, a structural analog of propafenone, may be more effective at reducing the size of the ischemic area following a coronary artery occlusion in a rat model. A key study by Wascher et al. (1991) directly compared the two compounds and concluded that this compound was the "most effective drug in that respect". However, the full text of this study containing specific quantitative data on the percentage of ischemic area reduction is not publicly available. Therefore, this guide presents the qualitative findings from this pivotal study alongside general mechanistic information and representative experimental protocols.
Comparative Data
Due to the unavailability of the full quantitative results from the direct comparative study, the following table summarizes the qualitative findings and known characteristics of this compound and propafenone.
| Feature | This compound | Propafenone |
| Reduction of Ischemic Area | Qualitatively reported to be more effective than propafenone in a rat model of coronary artery occlusion.[1] | Less effective than this compound in the same preclinical model.[1] |
| Primary Mechanism of Action | Presumed to be a Class 1C antiarrhythmic, similar to propafenone, due to structural similarity.[2] | Class 1C antiarrhythmic; potent sodium channel blocker with slow onset and offset kinetics.[3][4] |
| Secondary Mechanism of Action | Not fully elucidated in publicly available literature. | Beta-adrenergic blocking activity and calcium channel blocking effects.[3][4][5] |
| Chemical Structure | Structurally related to propafenone.[2] | Phenylpropanone derivative. |
Mechanism of Action
Propafenone is a well-characterized Class 1C antiarrhythmic agent.[4][6] Its primary mechanism involves the blockade of fast inward sodium channels in cardiac muscle cells. This action reduces the upstroke velocity of the action potential (Phase 0), thereby slowing conduction and prolonging the effective refractory period.[3][4] Additionally, propafenone exhibits beta-adrenergic and calcium channel blocking properties, which contribute to its overall antiarrhythmic effect.[3][4][5]
This compound is described as a structural analog of propafenone.[2] While its precise mechanism of action is not as extensively detailed in available literature, it is presumed to share the Class 1C antiarrhythmic properties of propafenone, including sodium channel blockade. The observed superior efficacy in reducing ischemic area suggests that this compound may possess additional or more potent cardioprotective mechanisms that are independent of its antiarrhythmic action, though these are yet to be fully elucidated.
Signaling Pathway Overview
The following diagram illustrates the proposed signaling pathways for propafenone and the presumed pathway for this compound in the context of myocardial ischemia.
Figure 1. Proposed mechanisms of action for propafenone and this compound in myocardial ischemia.
Experimental Protocols
While the specific protocol from the Wascher et al. (1991) study is not available, a representative experimental protocol for inducing myocardial ischemia and measuring the ischemic area in a rat model is detailed below. This protocol is based on standard methodologies in the field.
Objective: To induce regional myocardial ischemia in rats and quantify the area at risk and the infarcted area.
Animal Model: Male Sprague-Dawley or Wistar rats (250-350g).
Surgical Procedure for Myocardial Ischemia-Reperfusion:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., pentobarbital at 40 mg/kg, intraperitoneally).
-
Intubation and Ventilation: Intubate the animal and provide mechanical ventilation to maintain normal physiological parameters.
-
Thoracotomy: Perform a left thoracotomy between the third and fourth ribs to expose the heart.
-
Coronary Artery Ligation: Identify the left coronary artery (LCA) and place a suture around it. Occlude the LCA by tightening the suture to induce ischemia. Successful occlusion is often verified by observing pallor of the myocardium and ST-segment elevation on an electrocardiogram (ECG).[7]
-
Ischemia and Reperfusion: Maintain the occlusion for a predetermined period (e.g., 90 minutes) to induce an infarct. For reperfusion studies, release the ligature to allow blood flow to return for a specified duration (e.g., 30 minutes).[8]
Measurement of Ischemic Area (Area at Risk) and Infarct Size:
-
Delineation of Area at Risk: At the end of the experiment, re-occlude the coronary artery at the same location. Inject Evans blue dye into the left ventricular cavity. The dye will perfuse the non-ischemic myocardium, leaving the area at risk unstained.[8][9]
-
Delineation of Infarct Size: Euthanize the animal and excise the heart. Slice the left ventricle into sections. Incubate the slices in a solution of triphenyltetrazolium chloride (TTC). Viable myocardium will stain red, while the infarcted tissue will remain pale.[8]
-
Quantification: Digitize the heart slices and use image analysis software to calculate the area of the left ventricle, the area at risk (the non-blue area), and the infarct size (the non-TTC stained area). Express the infarct size as a percentage of the area at risk.
The following diagram outlines the general workflow for this type of experiment.
Figure 2. General experimental workflow for assessing cardioprotective agents in a rat model of myocardial ischemia.
Conclusion
Based on the limited available evidence from a single preclinical study, this compound appears to be more effective than propafenone in reducing the ischemic area in a rat model of myocardial infarction.[1] This suggests that while both drugs are antiarrhythmic, this compound may possess superior cardioprotective properties. However, a significant knowledge gap remains concerning the quantitative extent of this effect and the precise molecular mechanisms underlying this compound's enhanced efficacy. Further research, including studies that are publicly accessible and provide detailed quantitative data, is necessary to fully elucidate the therapeutic potential of this compound in the context of ischemic heart disease and to confirm these initial promising findings.
References
- 1. drugs.com [drugs.com]
- 2. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 5. Clinical pharmacology and beta-blocking efficacy of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. maedica.ro [maedica.ro]
- 8. Quantitative Analysis of Acute Myocardial Infarct in Rat Hearts with Ischemia–Reperfusion Using a High-Resolution Stationary SPECT System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The establishment of rat model in myocardial ischemia with psychological stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LG 6-101 and Flecainide on Cardiac Conduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophysiological effects of the investigational antiarrhythmic agent LG 6-101 and the established Class Ic antiarrhythmic drug, flecainide. Due to the limited publicly available data on this compound, this comparison leverages data from its structurally related compound, propafenone, to provide a comprehensive overview for researchers in the field of cardiac electrophysiology and drug development.
Executive Summary
Flecainide is a well-characterized Class Ic antiarrhythmic agent that primarily acts by blocking fast-inward sodium channels (INa) in cardiac cells, leading to a significant slowing of conduction velocity. This compound is a newer, propafenone-related compound that has demonstrated potent antiarrhythmic effects in preclinical models. While direct comparative human electrophysiology data for this compound is not available, preclinical studies suggest it possesses a strong antiarrhythmic profile, in some instances superior to propafenone. This guide synthesizes the available data to facilitate an informed comparison of their effects on cardiac conduction.
Mechanism of Action
Both flecainide and this compound (by way of its relation to propafenone) are classified as Class Ic antiarrhythmic agents. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in the heart.
Flecainide: Exerts a potent, rate-dependent block on the Nav1.5 sodium channel, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2] This action slows the upstroke of the action potential, thereby decreasing conduction velocity throughout the atria, ventricles, and His-Purkinje system.[2] Flecainide also exhibits some activity on the delayed rectifier potassium current (IKr) and ryanodine receptor 2 (RyR2), which contributes to its overall electrophysiological profile.[1][2]
This compound: As a propafenone analog, this compound is presumed to share a similar primary mechanism of action: blockade of the fast inward sodium current.[3][4] Propafenone itself demonstrates a potent reduction in the upstroke velocity of the action potential.[4] Preclinical studies on this compound indicate it is approximately twice as effective as propafenone in prolonging the functional refractory period in isolated guinea pig auricles, suggesting a potent effect on sodium channels or other related ion channels.[3]
Electrophysiological Effects: A Comparative Table
The following table summarizes the known electrophysiological effects of flecainide and propafenone (as a proxy for this compound).
| Parameter | Flecainide | Propafenone (Proxy for this compound) |
| Mechanism of Action | Potent Na+ channel blocker (Class Ic)[1][2] | Na+ channel blocker (Class Ic)[4] |
| PR Interval | Increased[5] | Increased[5] |
| QRS Duration | Increased[5] | Increased |
| QTc Interval | No significant change or slight increase | No significant change |
| AH Interval | Increased[5] | Increased[5] |
| HV Interval | Increased[5] | Increased[5] |
| Atrial Refractory Period | Increased | Increased[5] |
| Ventricular Refractory Period | Increased | Increased[5] |
| AV Nodal Refractory Period | Increased[5] | Markedly Increased[5] |
Preclinical and Clinical Efficacy
Flecainide: Has been extensively studied and is clinically used for the management of various supraventricular and ventricular arrhythmias.[1]
This compound: Preclinical data indicates strong antiarrhythmic activity. In a study on ouabain-induced arrhythmias in guinea pigs, this compound was significantly more effective than propafenone in delaying the onset of ventricular premature beats.[3] In a rat model of aconitine-induced arrhythmia, this compound provided better protection against cardiac arrest compared to propafenone.[3] Furthermore, in isolated guinea pig auricles, this compound was about twice as effective as propafenone in prolonging the functional refractory period.[3]
Experimental Protocols
Aconitine-Induced Arrhythmia in Rats
This model is used to evaluate the efficacy of antiarrhythmic drugs against arrhythmias caused by the arrhythmogenic agent aconitine.
-
Animals: Male Wistar rats.
-
Procedure:
-
Animals are anesthetized.
-
The test compound (e.g., this compound, propafenone) or vehicle is administered, often orally via gavage for a specified number of days.[2]
-
On the day of the experiment, a continuous intravenous infusion of aconitine is initiated.[2]
-
The electrocardiogram (ECG) is continuously monitored to record the onset of various arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation, as well as the time to cardiac arrest.[6]
-
-
Endpoints: The primary endpoints are the dose of aconitine required to induce specific arrhythmias and the time to the onset of these arrhythmias and cardiac arrest.
Ouabain-Induced Arrhythmia in Guinea Pigs
This model assesses the ability of a drug to prevent or delay arrhythmias induced by the cardiac glycoside ouabain.
-
Animals: Guinea pigs.
-
Procedure:
-
The experiment can be performed in vivo or on isolated heart preparations (e.g., isolated atria).[7]
-
In an in vivo setup, animals are anesthetized, and the test compound is administered.
-
Ouabain is then infused intravenously until the onset of arrhythmias.[8]
-
In an in vitro setup using isolated atria, the tissue is placed in an organ bath with a physiological salt solution. The test compound is added, followed by ouabain.[7]
-
-
Endpoints: The dose of ouabain and the time required to induce arrhythmias are the key outcome measures.
Conclusion
Flecainide is a well-established Class Ic antiarrhythmic with a primary mechanism of potent sodium channel blockade. This compound, a propafenone analog, shows promise in preclinical models with potent antiarrhythmic effects that may surpass those of propafenone. While direct comparative data with flecainide is lacking, the available evidence suggests this compound is a potent cardiac conduction modulator. Further electrophysiological studies are warranted to fully characterize its profile and potential clinical utility. Researchers are encouraged to consider the distinct properties of these compounds when designing future studies in the pursuit of novel antiarrhythmic therapies.
References
- 1. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic effects of two new propafenone related drugs. A study on four animal models of arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [Electrophysiologic effects of propafenone in subjects with pre-existing excito-conduction disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpp.com [ijpp.com]
Validating the Antiarrhythmic Efficacy of LG 6-101: A Comparative Guide Across Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic effects of LG 6-101, a novel compound structurally related to propafenone, in various preclinical animal models. The data presented herein is intended to offer an objective evaluation of this compound's performance against the established Class 1c antiarrhythmic drug, propafenone.
Executive Summary
This compound has demonstrated potent antiarrhythmic activity in multiple animal models of arrhythmia, often exhibiting superior efficacy compared to propafenone. Key findings indicate that this compound is approximately twice as effective as propafenone in prolonging the functional refractory period in isolated guinea pig auricles.[1] Furthermore, it shows significant advantages in delaying the onset of ventricular premature beats in ouabain-induced arrhythmias and providing greater protection against cardiac arrest in aconitine-induced arrhythmias in rats.[1] In a model of ischemia-induced arrhythmia, this compound was also found to be the most effective agent in reducing the size of the ischemic area.[1]
Mechanism of Action: Sodium Channel Blockade
This compound, being structurally related to the Class 1c antiarrhythmic propafenone, is understood to exert its primary therapeutic effect through the blockade of fast-acting voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[1][2] By binding to these channels, this compound reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential. This action decreases the slope of Phase 0, slows the conduction velocity of the electrical impulse throughout the heart, and prolongs the QRS duration on an electrocardiogram. This mechanism is particularly effective in suppressing re-entrant tachyarrhythmias.
Comparative Efficacy Data
The antiarrhythmic properties of this compound were evaluated in four distinct animal models, with propafenone serving as the comparator. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy in Isolated Guinea Pig Auricles
| Parameter | This compound | Propafenone | Relative Efficacy |
| Prolongation of Functional Refractory Period | ~2x greater | 1x | This compound is twice as effective[1] |
| Effect on Contractility | No significant decrease | No significant decrease | Comparable to Propafenone[1] |
Table 2: Efficacy in Ouabain-Induced Arrhythmia in Guinea Pigs
| Parameter | This compound | Propafenone | Statistical Significance |
| Onset of Ventricular Premature Beats | Significantly delayed | - | p ≤ 0.002[1] |
Table 3: Efficacy in Aconitine-Induced Arrhythmia in Rats
| Parameter | This compound | Propafenone | Statistical Significance |
| Antiarrhythmic Effect | Comparable | Comparable | No significant difference[1] |
| Protection Against Cardiac Arrest | Significantly better | - | p ≤ 0.003[1] |
Table 4: Efficacy in Coronary Artery Ligation-Induced Arrhythmia in Rats
| Parameter | This compound | Propafenone |
| Antiarrhythmic Effect | As good as propafenone | - |
| Reduction in Ischemic Area Size | Most effective | Less effective |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Isolated Guinea Pig Auricle Preparation
-
Objective: To assess the direct effects of this compound on the functional refractory period and contractility of cardiac tissue.
-
Animal Species: Guinea Pig.
-
Protocol:
-
Guinea pigs are euthanized, and the hearts are rapidly excised.
-
The left auricles are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
The auricles are stimulated with a frequency of 1 Hz.
-
Contractile force is measured using an isometric force transducer.
-
The functional refractory period is determined by introducing extrastimuli at progressively shorter intervals after a basic stimulus until the tissue is no longer excitable.
-
This compound and propafenone are added to the organ bath at various concentrations to determine their effects on the measured parameters.
-
Ouabain-Induced Arrhythmia in Guinea Pigs
-
Objective: To evaluate the efficacy of this compound in a model of digitalis-induced arrhythmia.
-
Animal Species: Guinea Pig.
-
Protocol:
-
Guinea pigs are anesthetized.
-
The jugular vein is cannulated for drug infusion.
-
Anesthesia is maintained throughout the experiment.
-
A continuous infusion of ouabain (a cardiac glycoside) is administered to induce arrhythmias.
-
This compound or propafenone is administered intravenously prior to the ouabain infusion.
-
The primary endpoint is the time to the onset of ventricular premature beats.
-
Aconitine-Induced Arrhythmia in Rats
-
Objective: To assess the protective effects of this compound against arrhythmias induced by a sodium channel activator.
-
Animal Species: Rat.
-
Protocol:
-
Rats are anesthetized, and the jugular vein is cannulated.
-
This compound or propafenone is administered. The original study also evaluated oral administration over four days.[3]
-
Aconitine, a potent cardiotoxin that activates sodium channels, is infused intravenously to induce ventricular arrhythmias.
-
The dose of aconitine required to produce ventricular premature beats, ventricular tachycardia, and cardiac arrest is recorded.
-
Coronary Artery Ligation-Induced Arrhythmia in Rats
-
Objective: To evaluate the efficacy of this compound in a clinically relevant model of myocardial ischemia-induced arrhythmias.
-
Animal Species: Rat.
-
Protocol:
-
Rats are anesthetized and ventilated.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia and subsequent arrhythmias.
-
This compound or propafenone is administered prior to or at the time of ligation.
-
Electrocardiogram (ECG) is monitored continuously to record the incidence and duration of arrhythmias.
-
At the end of the experiment, the heart is excised, and the size of the ischemic area is determined using histological staining techniques.
-
Conclusion
The available preclinical data strongly suggest that this compound is a potent antiarrhythmic agent with a favorable profile compared to propafenone in several established animal models. Its enhanced efficacy in prolonging the functional refractory period and protecting against chemically and ischemically induced arrhythmias, coupled with its ability to reduce ischemic tissue damage, highlights its potential as a promising candidate for further development. The detailed experimental protocols provided in this guide are intended to support the continued investigation and validation of this compound's therapeutic potential.
References
Benchmarking LG 6-101: A Comparative Guide to a Novel Antiarrhythmic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical antiarrhythmic agent LG 6-101, benchmarking its performance against currently established antiarrhythmic drugs. The data presented is based on early preclinical studies, offering a historical perspective on its potential and a framework for evaluating similar novel compounds.
Executive Summary
This compound is a propafenone-related compound that demonstrated promising antiarrhythmic activity in various preclinical models.[1][2][3][4] As a likely Class Ic agent, its primary mechanism of action is presumed to be the blockade of fast sodium channels in cardiomyocytes.[2][5][6] Preclinical data from the early 1990s indicated that this compound possessed potent antiarrhythmic effects, in some cases superior to the established drug propafenone, particularly in models of ischemia- and chemically-induced arrhythmias.[3] It also showed a favorable profile of good oral activity in animal models.[4] However, there is a notable absence of publicly available data on its clinical development, suggesting that its progression to human trials may have been discontinued. This guide summarizes the available preclinical findings to provide a comparative benchmark against current therapeutic options.
Comparative Efficacy of this compound
The antiarrhythmic efficacy of this compound was evaluated in several well-established animal models of cardiac arrhythmia. The following tables summarize the qualitative and quantitative findings from these studies, comparing them to the general properties of current antiarrhythmic drug classes.
Table 1: In Vitro Electrophysiological Effects
| Parameter | This compound (Propafenone-Related) | Class Ia (e.g., Quinidine) | Class Ib (e.g., Lidocaine) | Class Ic (e.g., Propafenone, Flecainide) | Class III (e.g., Amiodarone, Sotalol) |
| Primary Mechanism | Likely fast sodium channel blockade | Moderate sodium channel blockade | Weak sodium channel blockade | Strong sodium channel blockade | Potassium channel blockade |
| Effect on Action Potential Duration (APD) | No significant effect reported | Increases APD | Decreases APD | No significant effect | Significantly increases APD |
| Effect on Effective Refractory Period (ERP) | Prolongs ERP (reported to be twice as effective as propafenone) | Increases ERP | Decreases ERP | No significant effect | Significantly increases ERP |
| Effect on Conduction Velocity | Markedly decreases | Moderately decreases | Minimally decreases | Markedly decreases | Minimal effect |
Table 2: In Vivo Antiarrhythmic Effects in Preclinical Models
| Arrhythmia Model | This compound | Propafenone (Class Ic) | Class Ia Drugs | Class Ib Drugs | Class III Drugs |
| Aconitine-Induced Arrhythmia (Rat) | Strong antiarrhythmic effect, protective against cardiac arrest.[3] | Effective | Effective | Less effective | Effective |
| Ouabain-Induced Arrhythmia (Guinea Pig) | Significantly more effective than propafenone in delaying ventricular premature beats. | Effective | Effective | Effective | Effective |
| Coronary Artery Ligation (Rat) | Strong antiarrhythmic effects, superior to propafenone in reducing ischemic area.[3] | Effective | Effective | Effective, particularly in ischemic tissue | Effective |
Mechanism of Action: A Propafenone-Related Compound
This compound is structurally related to propafenone, a Class Ic antiarrhythmic agent under the Vaughan-Williams classification.[2][4] The primary mechanism of action for Class Ic drugs is the potent blockade of the fast inward sodium current (INa) in cardiac myocytes.[2][5][6][7] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity.[6] Propafenone itself also exhibits some beta-adrenergic blocking (Class II) activity.[2][5] While not explicitly studied in the available literature for this compound, a similar dual-action profile could be hypothesized.
Experimental Protocols
The preclinical evaluation of this compound utilized standard and well-characterized animal models to induce arrhythmias. The general protocols for these experiments are detailed below.
Aconitine-Induced Arrhythmia in Rats
This model is used to assess the efficacy of a drug in preventing chemically-induced ventricular arrhythmias.
-
Animal Preparation: Male Wistar rats are anesthetized. An infusion catheter is inserted into a jugular vein for drug administration, and ECG electrodes are implanted to monitor cardiac activity.[8]
-
Drug Administration: The test compound (this compound or comparator) is administered orally for a predetermined number of days prior to the aconitine challenge.[4]
-
Arrhythmia Induction: On the day of the experiment, a continuous intravenous infusion of aconitine is initiated.[4][8] Aconitine is a sodium channel activator that induces arrhythmias.[9][10]
-
Endpoint Measurement: The primary endpoints are the time to onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), ventricular fibrillation (VF), and cardiac arrest. The efficacy of the test drug is determined by its ability to delay or prevent the onset of these arrhythmias compared to a control group.
Ouabain-Induced Arrhythmia in Guinea Pigs
This model assesses a drug's ability to counteract arrhythmias caused by digitalis glycoside toxicity.
-
Animal Preparation: Guinea pigs are anesthetized, and cannulas are inserted for intravenous drug administration and blood pressure monitoring. ECG is continuously recorded.
-
Arrhythmia Induction: Ouabain, a Na+/K+-ATPase inhibitor, is infused intravenously at a constant rate.[11] This leads to an increase in intracellular calcium and the development of ventricular arrhythmias.[11]
-
Drug Administration: The test compound is administered intravenously prior to the ouabain infusion.
-
Endpoint Measurement: The total dose of ouabain required to induce specific arrhythmic events (e.g., VPBs, VT, VF) is measured. A higher required dose indicates a greater antiarrhythmic effect of the test compound.
Coronary Artery Ligation in Rats
This model simulates arrhythmias resulting from myocardial ischemia and infarction.
-
Animal Preparation: Rats are anesthetized and mechanically ventilated.[12][13] A thoracotomy is performed to expose the heart.[14]
-
Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia and subsequent infarction.[12][13][14]
-
Drug Administration: The test compound can be administered before or after the ligation to assess its prophylactic or therapeutic effects.
-
Endpoint Measurement: ECG is monitored for the incidence and duration of ischemic arrhythmias. At the end of the study, the heart may be excised to measure the infarct size.
Concluding Remarks
The available preclinical data for this compound from the early 1990s painted a picture of a potent antiarrhythmic agent with a favorable profile compared to the then-standard Class Ic drug, propafenone. Its enhanced efficacy in models of ischemic and chemically-induced arrhythmias suggested a robust antiarrhythmic potential.[3]
However, the lack of further published research or clinical trial data for over three decades strongly suggests that the development of this compound was halted. The reasons for this are unknown but could range from unfavorable findings in later preclinical studies (e.g., proarrhythmic effects, toxicity), pharmacokinetic challenges, or strategic business decisions.
For modern drug development, while the core preclinical models remain relevant, the benchmarking of a new antiarrhythmic agent would now involve a much more extensive in vitro and in silico assessment of its effects on a wide array of cardiac ion channels to better predict its efficacy and proarrhythmic risk. The case of this compound serves as a valuable historical example of a promising preclinical compound and highlights the rigorous and multifaceted evaluation required for the successful development of new antiarrhythmic therapies.
References
- 1. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 2. Propafenone - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. partone.litfl.com [partone.litfl.com]
- 8. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Combined blood purification and antiarrhythmic therapy for acute aconitine poisoning with refractory arrhythmias: a case-based mechanistic evaluation and treatment strategy optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nerol Attenuates Ouabain-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification on acute myocardial infarction model through left anterior descending coronary artery ligation: An experimental study on rats (Rattus norvegicus) using readily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
LG 6-101's relative potency compared to standard-of-care antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical potency and efficacy of LG 6-101, a novel antiarrhythmic agent, with the standard-of-care Class Ic antiarrhythmic drug, propafenone. The information is compiled from published preclinical studies and is intended to provide an objective overview for research and drug development purposes.
Introduction to this compound
This compound (1-[3-(2-methoxy-3-(2-methylpropylamino)-propoxy)-4-methyl- 2-thienyl]-3-phenyl-1-propanone, hydrochloride) is a novel antiarrhythmic compound structurally related to propafenone.[1] Propafenone is a well-established Class Ic antiarrhythmic agent used for the treatment of atrial and ventricular arrhythmias.[2] Class Ic agents primarily act by blocking the fast inward sodium channels in the myocardium, leading to a potent depression of the rate of depolarization (Phase 0 of the cardiac action potential) and a slowing of conduction. This compound was developed as a potential alternative to propafenone, with investigations into its relative potency and efficacy.
Mechanism of Action: Class Ic Antiarrhythmics
Class Ic antiarrhythmics, including propafenone and by extension its analog this compound, exert their effects by binding to and blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This blockade is state-dependent, with a higher affinity for open or inactivated channels, which are more prevalent during tachyarrhythmias. The binding of these drugs to the sodium channel slows the influx of sodium ions during depolarization, resulting in a decreased maximum rate of rise of the action potential (Vmax) and slowed conduction velocity. This mechanism is effective in terminating and preventing re-entrant arrhythmias.
Comparative Potency of this compound and Propafenone
Preclinical studies have directly compared the antiarrhythmic effects of this compound and propafenone in various animal models. The following tables summarize the available quantitative and qualitative data from these studies.
Table 1: Effect on Functional Refractory Period in Isolated Guinea Pig Auricles
| Drug | Concentration | Effect on Functional Refractory Period | Relative Potency |
| This compound | Not Specified | Prolongation | Approximately 2x Propafenone |
| Propafenone | Not Specified | Prolongation | - |
Data derived from qualitative statements in Wascher et al., Arzneimittelforschung, 1991.
Table 2: Efficacy in Ouabain-Induced Arrhythmias in Guinea Pigs
| Drug | Endpoint | Observation |
| This compound | Onset of Ventricular Premature Beats | Significantly more effective in delaying onset than propafenone |
| Propafenone | Onset of Ventricular Premature Beats | - |
Data derived from qualitative statements in Wascher et al., Arzneimittelforschung, 1991.
Table 3: Efficacy in Aconitine-Induced Arrhythmias in Rats
| Drug | Dose (mg/kg, oral, twice daily for 4 days) | Endpoint | Observation |
| This compound | 16, 32, 64, 128, 256 | Protection against Cardiac Arrest | Good antiarrhythmic effects |
| Propafenone | 32, 64, 128, 256 | Protection against Cardiac Arrest | This compound and LG 6-102 did not differ in their antiarrhythmic effects from propafenone. |
Data from Wascher et al., Naunyn Schmiedebergs Arch Pharmacol, 1992.[1]
Table 4: Efficacy in Coronary Artery Ligation-Induced Arrhythmias in Rats
| Drug | Endpoint | Observation |
| This compound | Antiarrhythmic Effects | As good as propafenone |
| Size of Ischemic Area | Most effective drug in reducing ischemic area | |
| Propafenone | Antiarrhythmic Effects | - |
| Size of Ischemic Area | - |
Data derived from qualitative statements in Wascher et al., Arzneimittelforschung, 1991.
Experimental Protocols
The following are summaries of the methodologies used in the key preclinical studies comparing this compound and propafenone.
Ouabain-Induced Arrhythmia in Guinea Pigs
This in vivo model is used to assess the efficacy of antiarrhythmic drugs against arrhythmias induced by a cardiac glycoside.
-
Animal Model: Male or female guinea pigs.
-
Anesthesia: Anesthetized with an appropriate agent (e.g., pentobarbital).
-
Procedure:
-
The right jugular vein is cannulated for drug and ouabain infusion.
-
ECG leads are placed to monitor cardiac rhythm.
-
A continuous infusion of ouabain is initiated to induce arrhythmias.[3]
-
The test compound (this compound or propafenone) is administered intravenously prior to or during the ouabain infusion.
-
-
Endpoint: The primary endpoint is the time to the first occurrence of ventricular premature beats (VPBs) or other defined arrhythmias.
Aconitine-Induced Arrhythmia in Rats
This model assesses the protective effects of antiarrhythmic drugs against arrhythmias induced by the alkaloid aconitine.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Animals are treated with this compound or propafenone by oral gavage twice daily for four days.[1]
-
On the fifth day, the rats are anesthetized, and the jugular vein is cannulated.
-
Aconitine is infused intravenously at a constant rate (e.g., 10 µg/kg/min) to induce arrhythmias.[1]
-
ECG is continuously monitored.
-
-
Endpoints: The time to the onset of ventricular premature beats and the occurrence of cardiac arrest are recorded.
Coronary Artery Ligation-Induced Arrhythmia in Rats
This model simulates myocardial infarction to evaluate the effects of drugs on ischemia-induced arrhythmias and myocardial damage.
-
Animal Model: Male rats.
-
Procedure:
-
Animals are anesthetized, and a thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.[4][5][6][7]
-
The test compound (this compound or propafenone) is administered before or after the ligation.
-
ECG is monitored to assess arrhythmias.
-
-
Endpoints: The incidence and severity of arrhythmias are quantified. The size of the ischemic or infarcted area is measured post-mortem.
Summary and Conclusion
The available preclinical data suggests that this compound is a potent antiarrhythmic agent with a mechanism of action similar to the Class Ic drug propafenone. In direct comparative studies, this compound demonstrated at least equivalent, and in some models superior, efficacy to propafenone. Notably, it was found to be approximately twice as effective in prolonging the functional refractory period in isolated guinea pig auricles and more effective in delaying the onset of ouabain-induced ventricular premature beats. Furthermore, in a model of myocardial infarction, this compound was the most effective agent in reducing the size of the ischemic area.
It is important to note that the currently available data is limited to preclinical animal models and direct comparisons with a broader range of standard-of-care antiarrhythmics are not yet published. Further research, including clinical trials, would be necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans. The information presented in this guide provides a foundation for understanding the preclinical profile of this compound relative to propafenone and may inform future research and development efforts in the field of antiarrhythmic therapies.
References
- 1. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ijpp.com [ijpp.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 7. Left Anterior Descending Coronary Artery Ligation for Ischemia-reperfusion Research: Model Improvement via Technical Modifications and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LG 6-101: A Comprehensive Guide for Laboratory Professionals
Disclaimer: Specific disposal procedures for a substance identified as "LG 6-101" are not publicly available. This guide is based on established best practices for the disposal of hazardous laboratory chemicals and is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
The following procedures are critical for ensuring the safety of laboratory personnel and preventing environmental contamination.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, it is crucial to understand its hazards. For the purpose of this guide, we will assume "this compound" possesses the following hypothetical hazard profile.
Table 1: Hypothetical Hazard Profile for this compound
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2] |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life.[1] | Avoid release to the environment.[1] |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long-lasting effects.[1] | Collect spillage.[1] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling and disposing of this compound.
-
Eye Protection: Wear safety goggles with side shields.[1]
-
Hand Protection: Use chemically resistant gloves.[1]
-
Skin and Body Protection: Wear a lab coat or impervious clothing.
-
Respiratory Protection: If there is a risk of inhalation, use a suitable respirator in a well-ventilated area.[1]
Operational Disposal Plan: Step-by-Step Protocol
This section provides a detailed methodology for the safe disposal of this compound waste.
Experimental Protocol: Waste Neutralization and Disposal
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).[1]
-
Segregate this compound waste from other laboratory waste to prevent accidental mixing with incompatible chemicals.[1][3] Acids and bases should be stored separately, and oxidizing agents must be kept apart from reducing agents and organic compounds.[3]
-
-
Waste Collection and Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "this compound solid waste," "this compound in methanol solution").[1]
-
-
Storage:
-
Disposal:
Table 2: General Guidelines for Aqueous Waste Disposal
| Parameter | Allowable Range for Drain Disposal (for compatible, non-hazardous aqueous solutions only) |
| pH | 5.5 - 10.5 |
Note: This table represents general guidelines for certain types of aqueous waste and does not apply to this compound, which must be disposed of as hazardous waste.
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an inert absorbent material such as vermiculite or sand to contain the spill.[1]
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Report: Report the spill to your institution's EHS office.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Figure 1: this compound Waste Disposal Decision Workflow.
References
Personal protective equipment for handling LG 6-101
Disclaimer: A specific Safety Data Sheet (SDS) for "LG 6-101" was not publicly available at the time of this writing. The following information is a general guide for handling potentially hazardous chemical compounds in a laboratory setting and should be supplemented with substance-specific data and a formal risk assessment before any handling.
This guide provides essential safety and logistical information for the handling, use, and disposal of a hypothetical laboratory chemical, referred to herein as this compound. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense when engineering and administrative controls cannot eliminate all risks.[1][2] The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or a face shield worn over safety glasses.[1] | Protects against splashes, sprays, and airborne particles that could cause eye irritation or injury.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., 6 mil black nitrile disposable gloves).[4] | Prevents skin contact, which may cause irritation or absorption of the substance.[3] The specific glove material should be chosen based on the chemical's properties and breakthrough time. |
| Body Protection | A flame-resistant lab coat worn over personal clothing. | Protects against spills and splashes, preventing contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator may be required. | Minimizes inhalation of dust, fumes, or vapors, which could cause respiratory irritation or other health effects.[3][5] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the chemical.
Handling Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] Read and understand the Safety Data Sheet (SDS) for the specific substance.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled.[3][6] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
-
Spill Response: In the event of a spill, evacuate the immediate area. For small spills, use an appropriate absorbent material and dispose of the waste in a sealed, labeled container. For large spills, follow your institution's emergency procedures.
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of heat.[6]
-
Containers: Keep containers tightly closed when not in use.[3][6]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis to avoid hazardous reactions.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, labeled container. |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The empty container can then be disposed of according to institutional guidelines. |
Experimental Workflow: Sample Preparation and Analysis
The following diagram illustrates a general workflow for preparing and analyzing a sample of this compound.
Logical Relationship: Hierarchy of Safety Controls
This diagram illustrates the hierarchy of controls for mitigating laboratory hazards. PPE is considered the last line of defense.
References
- 1. hbaca.org [hbaca.org]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. douglasplanthealth.com [douglasplanthealth.com]
- 4. safetyexpress.com [safetyexpress.com]
- 5. lgchemon.com [lgchemon.com]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. 6VAC35-101-450. Disposal of garbage and management of hazardous materials. [law.lis.virginia.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
